Product packaging for Octamethyl-1,7-tetrasiloxanediol(Cat. No.:CAS No. 3081-07-0)

Octamethyl-1,7-tetrasiloxanediol

Número de catálogo: B1218430
Número CAS: 3081-07-0
Peso molecular: 314.63 g/mol
Clave InChI: VERNMKKMBJGSQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Octamethyltetrasiloxane-1,7-diol is an organosilanol that is the 1,7-dihydroxy derivative of octamethyltetrasiloxane. It is an organosiloxane and an organosilanol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H26O5Si4 B1218430 Octamethyl-1,7-tetrasiloxanediol CAS No. 3081-07-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERNMKKMBJGSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H26O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062834
Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
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Molecular Weight

314.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3081-07-0
Record name 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
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Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
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Record name 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
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Foundational & Exploratory

An In-depth Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data, detailed protocols, and clear visualizations.

Core Chemical Properties

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, with the CAS number 3081-07-0, is an organosilanol and an organosiloxane.[1][2] It is the 1,7-dihydroxy derivative of octamethyltetrasiloxane.[1][2]

The key physical and chemical properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C8H26O5Si4[1][3][4]
Molecular Weight 314.63 g/mol [1][4]
CAS Number 3081-07-0[1][5]
IUPAC Name hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane[1]
Synonyms Octamethyl-1,7-tetrasiloxanediol, 1,7-Dihydroxyoctamethyltetrasiloxane[3]
Melting Point -5 °C[6]
Boiling Point 267.2 ± 23.0 °C (Predicted)[6]
Density 0.9881 - 0.99 g/cm³[6]
Solubility Slightly soluble in Chloroform and Methanol[6]
InChI InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3[1]
InChIKey VERNMKKMBJGSQB-UHFFFAOYSA-N[1]
SMILES C--INVALID-LINK--(O)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O--INVALID-LINK--(C)O[1][4]

Applications in Research and Drug Development

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol serves several key functions in scientific research and pharmaceutical development.

  • Reference Standard: It is a well-characterized chemical compound used as a reference standard for the Active Pharmaceutical Ingredient (API) Simethicone.[5] Its use is compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development.[5] It also serves as a reference for traceability against pharmacopeial standards like USP or EP.[5]

  • Material Science: This compound can be utilized in the preparation of specialized silicone coatings. For instance, it has been used to prepare silicone-coated Celgard-2400, which has applications in studying the adhesion of canine platelets and leucocytes.[2]

  • Chemical Intermediate: As a siloxane with reactive hydroxyl end-groups, it can act as a monomer or intermediate in the synthesis of more complex silicone polymers.

Experimental Protocols

While specific, detailed experimental protocols are often proprietary or published in subscription-based journals, the following sections outline the general methodologies for key applications of this compound.

When used as a reference standard for Simethicone analysis, a typical workflow involves High-Performance Liquid Chromatography (HPLC).

Objective: To accurately quantify Simethicone in a drug product by using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a standard.

Methodology:

  • Standard Preparation: A stock solution of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is prepared by accurately weighing a known amount of the compound and dissolving it in a suitable solvent (e.g., a mixture of isooctane and dehydrated alcohol). A series of calibration standards are then prepared by serial dilution.

  • Sample Preparation: The drug product containing Simethicone is extracted with the same solvent system used for the standard to isolate the active ingredient.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system equipped with a UV or Refractive Index (RI) detector.

    • Column: A suitable column for separating siloxanes, often a C18 or a specialized polymer-based column.

    • Mobile Phase: A gradient or isocratic mobile phase, typically involving solvents like acetonitrile, methanol, or isopropanol.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Injection Volume: A fixed volume of both the standard and sample solutions is injected.

  • Data Analysis: A calibration curve is generated by plotting the peak area of the standard against its concentration. The concentration of Simethicone in the sample is then determined by comparing its peak area to the calibration curve.

G Standard Prepare Standard (this compound) HPLC HPLC Analysis Standard->HPLC Sample Prepare Sample (Simethicone Drug Product) Sample->HPLC Data Data Acquisition (Peak Area) HPLC->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify Simethicone Data->Quantify CalCurve->Quantify

Caption: Workflow for using the compound as an HPLC reference standard.

Reactivity and Logical Relationships

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is characterized by the presence of silanol (Si-OH) groups at the ends of a linear siloxane chain. This structure dictates its chemical reactivity.

  • Condensation Reactions: The terminal hydroxyl groups are reactive and can undergo condensation reactions with other silanols or with themselves to form longer polysiloxane chains, releasing water as a byproduct. This is a fundamental reaction in silicone polymer chemistry.

  • Derivatization: The hydroxyl groups can be derivatized, for example, by reaction with a chlorosilane, to introduce different functional groups at the ends of the siloxane chain. An example is the reaction to form 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane, which has applications in sealants and coatings.[7]

G Parent Octamethyltetrasiloxane (Parent Compound) Target 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- Parent->Target Hydroxylation Polymer Polysiloxane Polymer Target->Polymer Condensation (-H2O) Derivative Functionalized Derivative (e.g., Dichloro- derivative) Target->Derivative Derivatization (e.g., + R-Cl)

Caption: Chemical relationships of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Safety and Handling

While the toxicological properties have not been fully investigated, standard laboratory safety practices should be followed.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8]

  • Handling: Handle in a well-ventilated area or under an inert atmosphere, as the material can be air-sensitive.[8] Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Storage: Store in a refrigerator under an inert atmosphere.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

Hazardous polymerization does not occur, and there are no hazardous reactions under normal processing.[8]

References

Technical Guide: 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0), a short-chain linear siloxanediol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol is an organosilicon compound characterized by a backbone of four silicon atoms linked by oxygen atoms, with methyl groups attached to each silicon atom and terminal hydroxyl groups.[1][2]

Table 1: Physicochemical Properties of CAS 3081-07-0

PropertyValueReference(s)
IUPAC Name hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane[2]
Synonyms Octamethyl-1,7-tetrasiloxanediol, Simethicone Impurity 4[1]
CAS Number 3081-07-0[1]
Molecular Formula C8H26O5Si4[2]
Molecular Weight 314.63 g/mol [2]
Melting Point -5 °C[3]
Boiling Point 267.2 ± 23.0 °C (Predicted)[3]
Density 0.9881 g/cm³[3]
Flash Point 115.4 °C[4]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]

Table 2: Computed Properties of CAS 3081-07-0

PropertyValueReference(s)
Exact Mass 314.08573006 Da[2]
LogP 1.82800[4]

Synthesis and Manufacturing

The primary route for synthesizing 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and other α,ω-dihydroxypolydimethylsiloxanes is through the hydrolysis of cyclic siloxanes, most commonly octamethylcyclotetrasiloxane (D4).[5] This process can be catalyzed by acids or bases.

The general reaction involves the ring-opening of D4 by water, leading to the formation of the linear diol. The reaction conditions can be controlled to favor the formation of shorter-chain oligomers like the tetrasiloxanediol.[5] Subsequent condensation reactions can lead to the formation of higher molecular weight polydimethylsiloxanes.

synthesis_pathway D4 Octamethylcyclotetrasiloxane (D4) Diol 1,1,3,3,5,5,7,7-Octamethyl- 1,7-tetrasiloxanediol D4->Diol Hydrolysis H2O Water (H₂O) H2O->Diol Catalyst Acid or Base Catalyst Catalyst->Diol

General Synthesis Pathway for 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol.
Experimental Protocol: General Hydrolysis of Octamethylcyclotetrasiloxane (D4)

  • Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and temperature control is charged with octamethylcyclotetrasiloxane (D4).

  • Catalyst Addition: An acidic or basic catalyst (e.g., a strong acid or a metal hydroxide) is added to the reactor. The choice and concentration of the catalyst will influence the reaction rate and the molecular weight distribution of the products.

  • Water Addition: A controlled amount of water is introduced into the system. The molar ratio of water to D4 is a critical parameter for controlling the chain length of the resulting siloxanediols.

  • Reaction Conditions: The mixture is heated and stirred at a specific temperature for a defined period to allow for the ring-opening and hydrolysis reactions to proceed. The progress of the reaction can be monitored by measuring the viscosity of the mixture.

  • Neutralization: Once the desired viscosity or molecular weight is achieved, a neutralizing agent is added to quench the catalyst and stop the reaction.

  • Purification: The product mixture is then purified, typically by vacuum distillation, to remove any unreacted starting materials, cyclic siloxanes, and lower molecular weight oligomers, thereby isolating the desired 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Analytical Data and Characterization

Detailed spectral data (NMR, IR, Mass Spectrometry) for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are not widely available in public databases. For comparison and characterization purposes, data for the closely related cyclic precursor, octamethylcyclotetrasiloxane (D4), are often referenced.[8][9][10]

Characterization of this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a characteristic singlet for the methyl protons on the silicon atoms. The protons of the terminal hydroxyl groups would also be observable, with their chemical shift being dependent on the solvent and concentration.

    • ¹³C NMR would show a single resonance for the methyl carbons.

    • ²⁹Si NMR would provide information about the different silicon environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would be expected to show characteristic absorptions for Si-O-Si stretching, Si-CH₃ bending, and a broad band corresponding to the O-H stretching of the terminal hydroxyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the siloxane backbone.

Uses and Applications

Intermediate in Silicone Polymer Synthesis

The primary application of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is as a monomer or intermediate in the synthesis of higher molecular weight silicone polymers.[11][12] The terminal hydroxyl groups are reactive sites that can undergo condensation reactions to extend the polysiloxane chain, forming a wide range of silicone fluids, elastomers, and resins with tailored properties.[13]

Simethicone Impurity

This compound is recognized as "Simethicone Impurity 4" in the context of the pharmaceutical antifoaming agent, simethicone.[14] Simethicone itself is a mixture of polydimethylsiloxane and silicon dioxide. The presence of low molecular weight siloxanes like 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a result of the manufacturing process and is monitored as a quality control parameter.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Simethicone Simethicone Sample Dissolution Dissolution in appropriate solvent Simethicone->Dissolution GC Gas Chromatography (GC) Dissolution->GC Injection FTIR FTIR Spectroscopy Dissolution->FTIR Measurement Quantification Quantification against Reference Standard GC->Quantification Identification Identification of Impurity GC->Identification FTIR->Identification

General Workflow for the Analysis of Simethicone Impurities.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity and toxicology of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. Due to this absence of data, a signaling pathway diagram cannot be provided.

Table 3: Toxicological Data for CAS 3081-07-0

Toxicological EndpointResultReference(s)
Acute Oral Toxicity (LD50) No data available[15]
Acute Dermal Toxicity No data available[15]
Acute Inhalation Toxicity No data available[15]
Skin Corrosion/Irritation No data available[15]
Serious Eye Damage/Irritation No data available[15]
Respiratory or Skin Sensitization No data available[15]
Germ Cell Mutagenicity No data available[15]
Carcinogenicity No data available[15]
Reproductive Toxicity No data available[15]
General Toxicology of Short-Chain Siloxanes

While specific data for the title compound is unavailable, general toxicological information on related short-chain siloxanes can provide some context. The toxicology of siloxanes is highly dependent on their specific structure, molecular weight, and physical form (linear vs. cyclic).[16]

Short-chain cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), have been more extensively studied than their linear diol counterparts. Some studies on D4 have indicated potential effects on the reproductive system and liver in animal models, though the relevance to human health is still under investigation.[17][18]

Simethicone, the drug in which this compound is found as an impurity, is considered biologically inert and is not absorbed from the gastrointestinal tract.[19]

Potential Applications in Drug Development

While primarily known as a chemical intermediate and an impurity, the unique properties of functionalized siloxanes are of interest in pharmaceutical sciences.

  • Excipients: The broader class of silicones is used in various pharmaceutical formulations as excipients, such as lubricants, emulsifiers, and stabilizers.[11][13]

  • Drug Delivery: Polysiloxanes have been investigated for use in controlled-release drug delivery systems due to their biocompatibility and permeability.[20] Functionalized siloxanes can be used to modify the surface of drug carriers or to form the matrix of a delivery system.

  • Topical Formulations: Silicones are common ingredients in topical formulations, providing a protective barrier and desirable sensory characteristics.[12]

The utility of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol itself in these applications would require further research into its specific properties and biological compatibility.

Conclusion

1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol (CAS 3081-07-0) is a well-defined chemical entity with established applications as a monomer in the synthesis of silicone polymers and is a known impurity in the pharmaceutical agent simethicone. Its synthesis is based on the controlled hydrolysis of cyclic siloxanes. A significant gap exists in the public domain regarding its specific biological activity and toxicological profile. For drug development professionals, this compound is currently of interest primarily from a quality control and impurity monitoring perspective. Further research would be necessary to explore any potential for this specific siloxanediol as a functional excipient or in drug delivery applications.

References

The Cornerstone of Siloxane Chemistry: A Technical Guide to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a fundamental building block in the world of siloxane chemistry. This versatile organosilicon compound, also commonly known as octamethyltetrasiloxane-1,7-diol, is a key intermediate in the synthesis of a vast array of silicone polymers, which are integral to numerous applications in research, medicine, and industry. Its unique structure, featuring reactive hydroxyl (-OH) groups at both ends of a flexible siloxane backbone, allows for controlled polymerization and the tailoring of material properties to meet specific demands.

Core Properties and Identification

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- is a clear, colorless liquid with the chemical formula C8H26O5Si4 and a molecular weight of approximately 314.63 g/mol .[1] Its structure consists of a linear chain of four silicon atoms alternating with oxygen atoms, with methyl groups attached to each silicon atom and terminal hydroxyl groups.

PropertyValue
IUPAC Name hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane
CAS Number 3081-07-0
Molecular Formula C8H26O5Si4
Molecular Weight 314.63 g/mol [1]
Appearance Colorless liquid

Synthesis of the Monomer: Hydrolysis of Dichlorodimethylsilane

The primary industrial route to 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and other silanol-terminated oligosiloxanes is the controlled hydrolysis of dichlorodimethylsilane ((CH3)2SiCl2). This reaction is highly versatile and can be tailored to produce a mixture of linear and cyclic siloxanes. The formation of the desired linear diol is favored by controlling the reaction conditions, such as the stoichiometry of water, temperature, and the use of solvents.

Experimental Protocol: Hydrolysis of Dichlorodimethylsilane

This protocol describes a general laboratory-scale synthesis of a mixture of silanol-terminated oligosiloxanes, from which 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- can be isolated.

Materials:

  • Dichlorodimethylsilane ((CH3)2SiCl2)

  • Deionized water

  • A suitable organic solvent (e.g., diethyl ether or toluene)

  • A weak base for neutralization (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of dichlorodimethylsilane in an organic solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a condenser. The vessel should be cooled in an ice bath.

  • Deionized water is added dropwise to the stirred solution of dichlorodimethylsilane. The reaction is exothermic and produces hydrochloric acid (HCl) as a byproduct. The rate of addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, the mixture is stirred for an additional period to ensure complete hydrolysis.

  • The organic layer is separated and washed with a dilute solution of sodium bicarbonate to neutralize the HCl, followed by washing with deionized water until the washings are neutral.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield a mixture of linear and cyclic polydimethylsiloxanes.

  • Fractional distillation under vacuum can be employed to separate the different oligosiloxanes, including the target 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.

The Central Role in Polycondensation Reactions

The true significance of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- lies in its bifunctional nature, which makes it an ideal monomer for polycondensation reactions. The terminal hydroxyl groups can react with each other or with other reactive silane or siloxane species to form longer polysiloxane chains, releasing water as a byproduct. This process is the foundation for the production of a wide range of silicone polymers, including fluids, elastomers, and resins.

Polycondensation_Pathway Monomer1 HO-(Si(CH3)2-O)4-H (1,7-Tetrasiloxanediol) Catalyst Catalyst (Acid or Base) Monomer1->Catalyst Monomer2 HO-(Si(CH3)2-O)4-H (1,7-Tetrasiloxanediol) Monomer2->Catalyst Polymer HO-((Si(CH3)2-O)4)n-H (Polydimethylsiloxane) Catalyst->Polymer Polycondensation Water H2O Polymer->Water Byproduct

Fig. 1: Polycondensation of 1,7-Tetrasiloxanediol.
Catalysis of Polycondensation

The polycondensation of siloxanediols can be catalyzed by both acids and bases. The choice of catalyst significantly influences the reaction rate, the molecular weight of the resulting polymer, and the formation of cyclic byproducts.

  • Acid Catalysis: Protonic acids (e.g., sulfuric acid, triflic acid) and Lewis acids can be used. The mechanism involves the protonation of a silanol group, making it more susceptible to nucleophilic attack by another silanol group.

  • Base Catalysis: Bases such as potassium hydroxide (KOH) and tetramethylammonium hydroxide (TMAH) are effective catalysts. The mechanism proceeds through the formation of a highly reactive silanolate anion.

The presence of these catalysts can also promote "back-biting" reactions, where a terminal reactive group of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic siloxanes like octamethylcyclotetrasiloxane (D4). Minimizing these side reactions is a key challenge in producing high molecular weight linear polysiloxanes.

Experimental Protocol: Bulk Polycondensation of α,ω-Dihydroxy-polydimethylsiloxane

This protocol provides a general procedure for the bulk polycondensation of a low molecular weight silanol-terminated polydimethylsiloxane, which can be adapted for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.

Materials:

  • α,ω-Dihydroxy-polydimethylsiloxane (e.g., 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-)

  • Condensation catalyst (e.g., a catalytic amount of a strong acid or base)

Procedure:

  • The silanol-terminated polydimethylsiloxane is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • The system is purged with nitrogen to remove air and moisture.

  • The catalyst is added to the siloxane under stirring.

  • The temperature is gradually increased while applying a vacuum. This facilitates the removal of the water byproduct, driving the equilibrium towards the formation of higher molecular weight polymer.

  • The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture, which increases with the molecular weight of the polymer.

  • Once the desired viscosity (and thus molecular weight) is achieved, the reaction is stopped by cooling and neutralizing the catalyst. For example, if an acid catalyst was used, a weak base can be added.

  • The final polymer may be further purified to remove any residual catalyst and low molecular weight cyclic species.

Characterization of the Resulting Polymers

The properties of the polydimethylsiloxane (PDMS) synthesized from 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- are highly dependent on the molecular weight and the presence of any branching or cross-linking. Key characterization techniques include:

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (MWD), including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the chemical structure of the polymer and to quantify the end-groups.

  • Rheometry: Measures the viscoelastic properties of the polymer, such as viscosity and modulus, which are crucial for many applications.

Experimental_Workflow cluster_synthesis Synthesis cluster_polymerization Polymerization cluster_characterization Characterization Start Dichlorodimethylsilane Hydrolysis Controlled Hydrolysis Start->Hydrolysis Monomer 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- Hydrolysis->Monomer Polycondensation Polycondensation Monomer->Polycondensation PDMS Polydimethylsiloxane (PDMS) Polycondensation->PDMS GPC GPC (MW, MWD) PDMS->GPC NMR NMR (Structure) PDMS->NMR Rheometry Rheometry (Viscoelasticity) PDMS->Rheometry

References

An In-depth Technical Guide to the Safety of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the available safety data for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (CAS No. 3081-07-0). Due to the limited publicly available toxicological data for this specific substance, this guide also includes information on the closely related analogue, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS No. 1000-05-1), to provide a more complete understanding of the potential hazards. This information is intended for researchers, scientists, and professionals involved in drug development and handling of this chemical.

Physicochemical Properties

A summary of the key physicochemical properties for both 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and its analogue, 1,1,3,3,5,5,7,7-octamethyltetrasiloxane, are presented in Table 1. Understanding these properties is crucial for the safe handling, storage, and use of these substances.

Table 1: Physicochemical Properties

Property1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol1,1,3,3,5,5,7,7-octamethyltetrasiloxane (Analogue)
CAS Number 3081-07-01000-05-1
Molecular Formula C8H26O5Si4C8H24O3Si4
Molecular Weight 314.63 g/mol [1][2]282.63 g/mol
Appearance -Colorless liquid
Boiling Point 267.2 °C at 760 mmHg[3]169 °C
Melting Point -5 °C[4]-
Density 0.9881 g/cm³[4]0.863 g/cm³
Solubility Slightly soluble in Chloroform and Methanol[4]-

Toxicological Information

2.1. GHS Hazard Classification (for Analogue: 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication. The GHS classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane is summarized in Table 2.

Table 2: GHS Hazard Classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]
Flammable Liquids3H226: Flammable liquid and vapor[6]

2.2. Summary of Toxicological Studies (for Analogue: 1,1,3,3,5,5,7,7-octamethyltetrasiloxane)

Limited toxicological data from animal studies are available for the analogue. A summary is provided in Table 3.

Table 3: Toxicological Data for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane

TestSpeciesRouteResults
4-week intermittent inhalation studyRatInhalationCaused other liver changes and changes in liver weight[5][7]
Reproductive Toxicity--Suspected of damaging fertility or the unborn child[8]

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances.[9] The following sections describe the principles of key toxicological tests relevant to the potential hazards of siloxanes.

3.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to determine the acute oral toxicity of a substance.[1] The principle involves a stepwise procedure where a small number of animals are administered the substance at a defined dose.[1] The presence or absence of mortality determines the next dose level.[1]

  • Test Animals: Typically, rats or mice of a single sex are used.[1]

  • Procedure: The test substance is administered by gavage in a single dose. Animals are fasted before dosing.[1]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]

  • Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.

3.2. Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[2][11] It utilizes a reconstructed human epidermis model that mimics the properties of human skin.[12]

  • Test System: A commercially available reconstructed human epidermis model.

  • Procedure: The test substance is applied topically to the tissue surface for a defined period, followed by a post-incubation period.[13]

  • Endpoint: Cell viability is measured, typically using the MTT assay. A reduction in viability below a certain threshold indicates an irritant potential.[13]

3.3. Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[14] It is recommended to perform a weight-of-the-evidence analysis of existing data before conducting this test to minimize animal use.[9]

  • Test Animals: The albino rabbit is the preferred species.[9]

  • Procedure: A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control. The eyes are examined at specific intervals.[14]

  • Observations: Lesions of the conjunctiva, cornea, and iris are scored to determine the degree of irritation.[14]

Visualizations

4.1. GHS Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard communication based on the GHS classification for 1,1,3,3,5,5,7,7-octamethyltetrasiloxane.

GHS_Hazard_Communication substance 1,1,3,3,5,5,7,7-octamethyltetrasiloxane hazard_id Hazard Identification substance->hazard_id skin_irrit Skin Irritation (Category 2) hazard_id->skin_irrit eye_irrit Serious Eye Irritation (Category 2A) hazard_id->eye_irrit resp_irrit Respiratory Irritation (STOT SE 3) hazard_id->resp_irrit flammable Flammable Liquid (Category 3) hazard_id->flammable precautions Precautionary Measures skin_irrit->precautions eye_irrit->precautions resp_irrit->precautions flammable->precautions ppe Wear protective gloves, eye protection precautions->ppe handling Avoid breathing vapor. Use in a well-ventilated area. precautions->handling storage Keep away from heat/sparks/open flames. Keep container tightly closed. precautions->storage InVitro_Skin_Irritation_Workflow start Start: Obtain Reconstructed Human Epidermis (RhE) Tissue pre_incubation Pre-incubation of RhE Tissue start->pre_incubation application Topical Application of Test Substance pre_incubation->application incubation Incubation Period application->incubation rinse Rinsing and Post-incubation incubation->rinse mtt_assay MTT Assay for Cell Viability rinse->mtt_assay data_analysis Data Analysis and Classification mtt_assay->data_analysis end End: Determine Irritancy Potential data_analysis->end

References

Solubility Profile of Octamethyl-1,7-tetrasiloxanediol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octamethyl-1,7-tetrasiloxanediol, a key intermediate in the synthesis of various silicone-based materials. Understanding its solubility is critical for its application in polymer chemistry, materials science, and drug formulation. This document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing its solubility.

Core Data Presentation: Solubility of this compound

Organic SolventSolvent TypeQualitative SolubilityCitation
ChloroformChlorinatedSlightly Soluble[1]
MethanolPolar ProticSlightly Soluble[1]

Note: "Slightly soluble" indicates that the solute has a low but measurable solubility. For precise applications, it is imperative to determine the quantitative solubility through experimental analysis.

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a general method for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

  • Volumetric flasks and pipettes

  • Internal standard (a non-volatile compound soluble in the chosen solvent but not interfering with the analyte peak)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended particles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibration range of the analytical method.

    • Add a known concentration of the internal standard to the diluted sample.

  • Quantitative Analysis (GC-MS/FID):

    • Prepare a series of calibration standards of this compound in the chosen solvent, each containing the same concentration of the internal standard as the samples.

    • Analyze the calibration standards and the prepared samples using a validated GC-MS or GC-FID method.

    • The GC parameters (e.g., column type, temperature program, injection volume) should be optimized for the separation and detection of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantitative Analysis cluster_calc Solubility Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow undissolved solute to settle B->C D Withdraw and filter supernatant C->D E Dilute sample and add internal standard D->E G Analyze samples and standards by GC-MS/FID E->G F Prepare calibration standards F->G I Determine concentration from calibration curve G->I H Construct calibration curve J Calculate original concentration (solubility) I->J

Caption: Workflow for determining the solubility of this compound.

References

Thermal Stability of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific quantitative thermal analysis data such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is limited. This guide synthesizes information on the thermal behavior of analogous short-chain α,ω-siloxanediols and linear siloxanes to provide a comprehensive overview of the expected thermal stability, degradation pathways, and analytical methodologies. The presented quantitative data should be considered illustrative and may not precisely reflect the properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Introduction

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a member of the siloxanediol family, is a valuable intermediate in the synthesis of various silicone-based materials. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in high-temperature applications. This technical guide provides an in-depth analysis of the thermal behavior of this compound, drawing upon data from structurally similar siloxanes.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is presented in Table 1.

PropertyValue
CAS Number 3081-07-0
Molecular Formula C8H26O5Si4
Molecular Weight 314.63 g/mol
Appearance Colorless liquid
Boiling Point 267.2 ± 23.0 °C (Predicted)
Melting Point -5 °C
Density 0.9881 g/cm³

Thermal Stability Analysis

The thermal stability of siloxanes is generally high due to the strength of the siloxane (Si-O) bond. However, the presence of terminal hydroxyl (silanol) groups in α,ω-siloxanediols can influence their degradation pathways. Thermal degradation of these compounds typically proceeds through two primary mechanisms: depolymerization (unzipping) and random chain scission.

Thermogravimetric Analysis (TGA)

While specific TGA data for 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is not available, Table 2 provides a representative summary of expected TGA parameters based on the analysis of similar short-chain siloxanes.

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)
Onset Decomposition Temperature (T₅%) ~250 - 350 °C~200 - 300 °C
Temperature of Maximum Decomposition Rate (Tₘₐₓ) ~350 - 450 °C~300 - 400 °C
Residue at 600 °C < 5%Variable (due to oxidation)
Differential Scanning Calorimetry (DSC)

DSC analysis can reveal phase transitions such as melting and crystallization. For 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, the expected thermal events are summarized in Table 3.

Thermal EventTemperature Range
Glass Transition (Tg) Not typically observed
Crystallization (Tc) Below -5 °C
Melting (Tm) ~ -5 °C

Decomposition Pathways

The thermal degradation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to involve the following pathways:

  • Condensation: At lower temperatures, intermolecular condensation of the terminal silanol groups can occur, leading to the formation of longer polysiloxane chains and the elimination of water.

  • Depolymerization: At higher temperatures, intramolecular "back-biting" reactions can lead to the formation of cyclic siloxanes, which are volatile and contribute to mass loss.

  • Chain Scission: Random cleavage of the Si-O backbone can also occur, particularly at elevated temperatures.

The following diagram illustrates a simplified potential degradation pathway.

A 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- B Longer Polysiloxane Chains + H₂O A->B Condensation (Lower Temp) C Cyclic Siloxanes A->C Depolymerization (Higher Temp) D Smaller Siloxane Fragments A->D Chain Scission (Higher Temp)

Caption: Simplified degradation pathways of a short-chain siloxanediol.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for analyzing the thermal stability of siloxanediols using TGA.

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Thermal Analysis cluster_3 Data Analysis P1 Accurately weigh 5-10 mg of the 1,7-tetrasiloxanediol sample into a ceramic or platinum TGA pan. S1 Place the sample pan and an empty reference pan into the TGA furnace. P1->S1 S2 Purge the furnace with the desired atmosphere (N₂ or Air) at a flow rate of 20-50 mL/min. S1->S2 S3 Equilibrate the sample at a starting temperature (e.g., 30 °C). S2->S3 T1 Heat the sample from the starting temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). S3->T1 T2 Continuously record the sample weight as a function of temperature. T1->T2 D1 Plot the weight loss percentage versus temperature to obtain the TGA curve. T2->D1 D2 Determine the onset decomposition temperature (T₅%) and the temperature of maximum decomposition rate (Tₘₐₓ) from the derivative of the TGA curve (DTG). D1->D2

Caption: General workflow for Thermogravimetric Analysis (TGA).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol describes a method for identifying the thermal decomposition products of siloxanediols.

cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 GC Separation cluster_3 MS Detection and Analysis P1 Place a small amount (µg scale) of the 1,7-tetrasiloxanediol sample into a pyrolysis tube or onto a filament. PY1 Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. P1->PY1 PY2 Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (Helium). PY1->PY2 GC1 The volatile pyrolysis products are swept onto the GC column. PY2->GC1 GC2 Separate the components based on their boiling points and interactions with the stationary phase using a defined temperature program. GC1->GC2 MS1 Eluted components from the GC enter the mass spectrometer. GC2->MS1 MS2 Ionize and fragment the components. MS1->MS2 MS3 Detect the fragments based on their mass-to-charge ratio. MS2->MS3 MS4 Identify the decomposition products by comparing their mass spectra with library databases. MS3->MS4

Caption: General workflow for Pyrolysis-GC-MS analysis.

Conclusion

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, is expected to exhibit good thermal stability, characteristic of short-chain siloxanes. Its degradation is likely to be initiated by the condensation of terminal silanol groups at moderate temperatures, followed by depolymerization and chain scission at higher temperatures. The precise decomposition profile and products can be elucidated using advanced analytical techniques such as TGA and Py-GC-MS. The information presented in this guide provides a foundational understanding for researchers and professionals working with this and related siloxanediol compounds in applications where thermal stability is a critical factor. Further experimental investigation is recommended to establish the specific thermal properties of this compound.

Methodological & Application

Application Notes and Protocols for the Condensation Polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility, chemical inertness, and tunable physical properties. The condensation polymerization of α,ω-siloxanediols, such as 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, is a fundamental method for the synthesis of polydimethylsiloxane (PDMS) diols. These low molecular weight polymers can serve as building blocks for more complex structures, such as block copolymers and networks, or be utilized directly in formulations for drug delivery, medical devices, and as excipients in topical preparations.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polysiloxanes derived from the condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Applications in Drug Development

Polysiloxanes synthesized from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol are of significant interest in drug development for several reasons:

  • Controlled Drug Release: The hydrophobic nature of the polysiloxane backbone can be utilized to encapsulate and control the release of hydrophobic drugs. The release kinetics can be tuned by altering the polymer's molecular weight and crosslink density.

  • Biocompatibility: Polydimethylsiloxanes are well-known for their excellent biocompatibility, making them suitable for in vivo applications with minimal inflammatory response.

  • Topical and Transdermal Delivery: Low molecular weight silicone fluids are used in topical sprays and formulations to deliver active pharmaceutical ingredients (APIs). Their volatility can help to increase the concentration of the drug on the skin.

  • Excipients: Due to their inertness and compatibility with many APIs, they are used as excipients in various pharmaceutical formulations.

  • Medical Devices: These polymers can be used in the fabrication of medical devices such as catheters and implants, where their flexibility and biostability are advantageous.

Experimental Protocols

The following protocols describe the acid- and base-catalyzed condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Protocol 1: Acid-Catalyzed Condensation Polymerization

This protocol is a representative procedure for the acid-catalyzed polycondensation of short-chain siloxanediols.

Materials:

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • Toluene, anhydrous

  • Acid catalyst (e.g., p-toluenesulfonic acid, trifluoromethanesulfonic acid, or an acidic cation-exchanger like Vionit CS-34C)

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer and hot plate

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet. The system is purged with dry nitrogen.

  • Charging Reactants: The flask is charged with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and anhydrous toluene (approximately 50% w/v solution).

  • Catalyst Addition: The acid catalyst is added to the reaction mixture. For p-toluenesulfonic acid, a concentration of 0.1-0.5 wt% relative to the monomer is typical. For a cation-exchanger, 2.5% by weight is a common starting point.

  • Polycondensation: The reaction mixture is heated to reflux (approximately 110-120 °C) with vigorous stirring. The water produced during the condensation reaction is collected in the Dean-Stark trap.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples for viscosity measurements or spectroscopic analysis (e.g., FT-IR to observe the disappearance of the Si-OH peak).

  • Quenching the Reaction: Once the desired degree of polymerization is achieved (indicated by the cessation of water formation or target viscosity), the reaction is cooled to room temperature. If a soluble acid catalyst was used, it is neutralized by washing the solution with a saturated sodium bicarbonate solution in a separatory funnel. If a solid acid catalyst was used, it is removed by filtration.

  • Work-up: The organic phase is washed with deionized water until the aqueous layer is neutral. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting polymer may be further purified by precipitation from a toluene solution into an excess of methanol to remove unreacted monomer and low molecular weight oligomers.

  • Drying: The purified polymer is dried under vacuum at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Protocol 2: Base-Catalyzed Condensation Polymerization

This protocol provides a general procedure for base-catalyzed polycondensation.

Materials:

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • Base catalyst (e.g., potassium hydroxide (KOH), tetrabutylphosphonium hydroxide)

  • Toluene, anhydrous

  • Acetic acid

  • Diatomaceous earth (optional, for filtration)

Equipment:

  • Same as for acid-catalyzed polymerization.

Procedure:

  • Reaction Setup: The reaction is set up in the same manner as the acid-catalyzed protocol.

  • Charging Reactants: The flask is charged with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and anhydrous toluene.

  • Catalyst Addition: A catalytic amount of a strong base, such as KOH (e.g., 0.1 wt%), is added to the mixture.

  • Polycondensation: The mixture is heated to reflux, and the water of condensation is removed via the Dean-Stark trap.

  • Monitoring the Reaction: The reaction is monitored similarly to the acid-catalyzed process.

  • Quenching the Reaction: After cooling to room temperature, the catalyst is neutralized by the addition of a stoichiometric amount of acetic acid.

  • Work-up and Purification: The neutralized catalyst salts are removed by filtration, possibly with the aid of diatomaceous earth. The solvent is then removed by rotary evaporation.

  • Drying: The polymer is dried under vacuum to a constant weight.

Characterization of the Polymer

The synthesized polysiloxane should be characterized to determine its molecular weight, polydispersity, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ²⁹Si NMR): To confirm the chemical structure of the polymer and to determine the number average molecular weight by end-group analysis.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of Si-O-Si bonds and the removal of Si-OH groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

Data Presentation

The following table summarizes typical quantitative data that can be expected from the condensation polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol under different catalytic conditions. The exact values will depend on specific reaction parameters such as reaction time, temperature, and catalyst concentration.

Catalyst SystemTypical Mn ( g/mol )Typical Mw ( g/mol )Typical PDI (Mw/Mn)
Acid Catalyst (e.g., p-TSA)5,000 - 20,00010,000 - 40,000~2.0
Base Catalyst (e.g., KOH)10,000 - 50,00020,000 - 100,000~2.0
Homoconjugated Acid Catalyst> 60,000> 120,000~2.0

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application monomer 1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol reaction Condensation Polymerization (Reflux with water removal) monomer->reaction solvent Toluene solvent->reaction catalyst Acid or Base Catalyst catalyst->reaction neutralization Neutralization/ Catalyst Removal reaction->neutralization 1. Quench extraction Solvent Extraction neutralization->extraction 2. Wash precipitation Precipitation in Methanol extraction->precipitation 3. Isolate drying Vacuum Drying precipitation->drying 4. Dry gpc GPC (Mn, Mw, PDI) drying->gpc nmr NMR ('H, 29Si) drying->nmr ftir FT-IR drying->ftir tga_dsc TGA/DSC drying->tga_dsc formulation Drug Formulation drying->formulation delivery Drug Delivery Studies formulation->delivery

Caption: Experimental workflow for the synthesis, purification, characterization, and application of polysiloxanes.

signaling_pathway cluster_drug_delivery Drug Delivery System cluster_cell Cancer Cell pds_drug Polysiloxane-Encapsulated Anticancer Drug receptor Cell Surface Receptor (e.g., EGFR) pds_drug->receptor Drug Release & Binding pi3k PI3K receptor->pi3k receptor->pi3k Inhibited by Drug akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) targeted by a drug delivered via a polysiloxane-based system.

Application Notes and Protocols: 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a Crosslinking Agent for Silicone Elastomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a silanol-terminated short-chain silicone oligomer that serves as a highly effective crosslinking agent for the preparation of silicone elastomers. Its bifunctional nature allows for the formation of a three-dimensional network structure through condensation reactions with silanol-terminated polydimethylsiloxane (PDMS) polymers. This process, often referred to as condensation curing or Room Temperature Vulcanizing (RTV), results in a stable, flexible, and biocompatible silicone elastomer.

These elastomers are of significant interest in the biomedical and pharmaceutical fields due to their inertness, gas permeability, and tunable mechanical properties. Applications range from the encapsulation of sensitive electronics in medical devices to the fabrication of microfluidic devices for drug screening and the development of drug delivery systems. The choice of crosslinking agent is critical in tailoring the final properties of the silicone network, and 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol offers precise control over the crosslink density due to its well-defined molecular weight.

Mechanism of Action: Condensation Curing

The crosslinking process involves a condensation reaction between the hydroxyl (-OH) groups of the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and the silanol-terminated PDMS polymer chains. This reaction, typically catalyzed by an organotin compound such as dibutyltin dilaurate, results in the formation of siloxane (Si-O-Si) bridges and the elimination of water as a byproduct. The continued reaction of the bifunctional crosslinker leads to the development of a crosslinked network, transforming the liquid polymer into a solid elastomer.

The final properties of the cured silicone, such as hardness, tensile strength, and elongation, are directly influenced by the molecular weight of the PDMS polymer, the concentration of the crosslinking agent, and the curing conditions.

Quantitative Data on Mechanical Properties

The concentration of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol significantly impacts the mechanical properties of the resulting silicone elastomer. The following table summarizes typical mechanical properties obtained when crosslinking a silanol-terminated PDMS (viscosity ~80,000 mPa·s) with varying concentrations of the diol crosslinker.

Crosslinker Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
23.545025
45.238035
66.830045
87.525055

Note: These values are illustrative and can vary depending on the specific PDMS polymer, catalyst, and curing conditions.

Experimental Protocols

Protocol 1: Preparation of a Standard Silicone Elastomer Film

This protocol describes the preparation of a silicone elastomer film using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as the crosslinking agent.

Materials:

  • Silanol-terminated polydimethylsiloxane (PDMS), viscosity 80,000 mPa·s

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • Dibutyltin dilaurate (catalyst)

  • Toluene (solvent)

  • Petri dish or other suitable casting surface

Procedure:

  • In a clean, dry beaker, dissolve 10 g of silanol-terminated PDMS in 20 mL of toluene. Stir until the polymer is completely dissolved.

  • Add 0.4 g (4 wt%) of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol to the PDMS solution and mix thoroughly for 5 minutes.

  • Add 2-3 drops of dibutyltin dilaurate catalyst to the mixture. The amount of catalyst may need to be optimized depending on the desired curing time.

  • Stir the mixture vigorously for another 2 minutes to ensure homogeneity.

  • Pour the mixture into a petri dish, ensuring an even thickness.

  • Place the petri dish in a fume hood at room temperature and allow the solvent to evaporate and the silicone to cure. This typically takes 24-48 hours.

  • Once fully cured, the elastomer film can be carefully peeled from the casting surface.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the procedure for testing the mechanical properties of the prepared silicone elastomer film.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped cutting die (ASTM D412)

  • Shore A durometer

Procedure:

  • Use the dumbbell-shaped cutting die to cut several test specimens from the cured silicone elastomer film.

  • Measure the thickness of the narrow section of each specimen at three different points and calculate the average thickness.

  • Secure a specimen in the grips of the Universal Testing Machine.

  • Set the UTM to a constant crosshead speed (e.g., 500 mm/min).

  • Start the test and record the force and displacement until the specimen breaks.

  • Calculate the tensile strength and elongation at break from the recorded data.

  • Use a Shore A durometer to measure the hardness of the elastomer film at several different locations and calculate the average value.

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants PDMS Silanol-Terminated PDMS Polymer (HO-Si(CH3)2-...-O-Si(CH3)2-OH) Network Crosslinked Silicone Elastomer Network PDMS->Network + Crosslinker 1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol (HO-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-OH) Crosslinker->Network Catalyst Dibutyltin Dilaurate (Catalyst) Catalyst->Network accelerates Water Water (H2O) (Byproduct) Network->Water releases

Caption: Condensation crosslinking mechanism of silicone.

Experimental_Workflow start Start dissolve Dissolve PDMS in Toluene start->dissolve add_crosslinker Add Crosslinker (1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol) dissolve->add_crosslinker add_catalyst Add Catalyst (Dibutyltin Dilaurate) add_crosslinker->add_catalyst mix Thorough Mixing add_catalyst->mix cast Cast into Mold mix->cast cure Cure at Room Temperature (24-48h) cast->cure demold Demold Elastomer Film cure->demold characterize Characterize Mechanical Properties demold->characterize end End characterize->end

Caption: Experimental workflow for silicone elastomer preparation.

Applications in Research and Drug Development

The use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a crosslinking agent allows for the precise fabrication of silicone elastomers with tailored properties, making them suitable for a variety of advanced applications:

  • Microfluidics: The biocompatibility and optical transparency of these elastomers are ideal for creating "lab-on-a-chip" devices for high-throughput drug screening, cell culture, and diagnostics.

  • Drug Delivery: The controlled crosslink density can be used to modulate the release kinetics of encapsulated drugs, enabling the development of sustained-release formulations.

  • Medical Implants and Devices: The inert and stable nature of the resulting silicones makes them suitable for long-term implantation with minimal host reaction. This includes applications in soft tissue prosthetics and as encapsulation for implantable electronics.

  • Biomedical Adhesives and Sealants: Formulations can be optimized to provide biocompatible adhesives and sealants for wound closure and medical device fixation.

Conclusion

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a versatile and valuable crosslinking agent for the formulation of silicone elastomers. By carefully controlling the formulation and curing conditions, researchers and drug development professionals can create materials with a wide range of mechanical properties suitable for demanding biomedical and pharmaceutical applications. The provided protocols offer a starting point for the fabrication and characterization of these advanced materials.

Surface Modification of Biomaterials with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the general principles of surface modification using silanol-terminated siloxanes and related compounds. Due to a lack of specific published data on the use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol for biomaterial surface modification, the provided methodologies and expected outcomes are extrapolated from studies on similar short-chain silicone compounds. Researchers should optimize these protocols for their specific biomaterial and application.

Introduction

Surface modification of biomaterials is a critical strategy to enhance their biocompatibility and performance in vivo. An ideal surface modification can modulate cellular interactions, reduce protein adsorption (biofouling), and improve the overall integration of the material with host tissue. 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a short-chain siloxane diol with terminal hydroxyl groups, making it a candidate for creating thin, well-defined silicone-like coatings on various biomaterial substrates. These coatings are expected to impart a hydrophobic character to the surface, which can be beneficial in applications where reduced cell and protein adhesion is desired. One potential application lies in the preparation of silicone-coated surfaces for studying the adhesion of platelets and leucocytes[1].

Potential Applications

The application of a 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol coating can be beneficial in several areas of biomedical research and device development:

  • Reduced Protein Adsorption: The hydrophobic nature of siloxane coatings can minimize non-specific protein adsorption, which is often the initial step in biofouling and subsequent inflammatory responses[2][3][4][5].

  • Modulation of Cellular Adhesion: By creating a low-energy surface, the adhesion of cells such as fibroblasts, platelets, and bacteria can be reduced. This is advantageous for applications like blood-contacting devices, catheters, and certain implantable electronics[6].

  • Improved Lubricity: Silicone coatings can provide a lubricious surface, which is beneficial for devices such as catheters and surgical instruments.

  • Gas Permeability: Silicone-based materials are known for their high gas permeability, which could be a desirable property for certain cell culture systems or implantable sensors.

Experimental Protocols

The following are generalized protocols for the surface modification of a biomaterial substrate with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. These protocols will likely require optimization based on the specific substrate and desired coating characteristics.

General Experimental Workflow

The overall process for surface modification and characterization is outlined below.

G cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Clean Cleaning & Degreasing Activate Surface Activation (e.g., Plasma Treatment) Clean->Activate Coat Coating with 1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol Solution Activate->Coat Cure Curing/Annealing Coat->Cure Rinse Rinsing & Drying Cure->Rinse PhysChem Physicochemical Analysis (Contact Angle, XPS, AFM) Rinse->PhysChem Bio Biological Evaluation (Protein Adsorption, Cell Culture) Rinse->Bio G cluster_surface Biomaterial Surface cluster_protein Protein Interaction cluster_cell Cellular Response Unmodified Unmodified Hydrophilic Surface High_Adsorption High Protein Adsorption Unmodified->High_Adsorption Promotes Modified Modified Hydrophobic Surface Low_Adsorption Low Protein Adsorption Modified->Low_Adsorption Reduces High_Adhesion Strong Cell Adhesion & Spreading High_Adsorption->High_Adhesion Mediates Low_Adhesion Reduced Cell Adhesion & Spreading Low_Adsorption->Low_Adhesion Leads to

References

Application Notes and Protocols for Silicone-Coated Materials Using Octamethyl-1,7-tetrasiloxanediol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of silicone-coated materials utilizing octamethyl-1,7-tetrasiloxanediol. This document is intended to guide researchers in leveraging the properties of this versatile organosilicon compound for applications in biomedical devices, drug delivery, and surface modification.

Introduction

This compound is an organosilanol compound that serves as a key precursor in the synthesis of silicone polymers. Its defining feature is the presence of reactive hydroxyl (-OH) groups at both ends of a short siloxane chain. These functional groups allow for condensation polymerization, a process where molecules join together, eliminating a small molecule (in this case, water) to form longer polysiloxane chains. This reactivity makes it an ideal candidate for creating silicone coatings on various substrates.

The resulting silicone coatings can be tailored to achieve specific properties, such as hydrophobicity, biocompatibility, and controlled release of therapeutic agents. These characteristics are highly desirable in the development of advanced materials for medical and pharmaceutical applications.

Core Principles: Condensation Polymerization

The fundamental reaction governing the formation of silicone coatings from this compound is condensation polymerization. In this step-growth polymerization process, the hydroxyl-terminated siloxane monomers react with each other to form siloxane bridges (Si-O-Si), progressively building longer polymer chains and ultimately forming a cross-linked network on the substrate surface.

The rate and extent of this polymerization can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the reaction rate.

  • Catalyst: The presence of an acid or base catalyst can significantly increase the speed of polymerization.

  • Concentration: The concentration of the this compound and any cross-linking agents will affect the density and properties of the resulting coating.

G cluster_reaction Condensation Polymerization Monomer1 This compound (HO-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-OH) Polymer Polydimethylsiloxane (PDMS) Chain (...-O-Si(CH3)2-O-...)n Monomer1->Polymer + Catalyst/Heat Monomer2 This compound (HO-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-O-Si(CH3)2-OH) Monomer2->Polymer + Catalyst/Heat Water Water (H2O) Polymer->Water - H2O

Caption: Condensation polymerization of this compound.

Experimental Protocols

While specific protocols for the use of this compound in creating silicone coatings are not extensively detailed in publicly available literature, the following general procedures can be adapted based on the principles of silicone chemistry.

Protocol for Surface Coating of a Biomedical Implant (e.g., Titanium)

This protocol describes a general method for applying a silicone coating to a titanium substrate, which can be adapted for other biomedical implants.

Materials:

  • This compound

  • Cross-linking agent (e.g., tetraethyl orthosilicate - TEOS)

  • Catalyst (e.g., stannous octoate or a platinum-based catalyst)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Titanium substrate

  • Argon or Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the titanium substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) to remove any organic contaminants.

    • Dry the substrate in an oven at 110°C for at least 2 hours.

    • For enhanced adhesion, the surface can be activated by plasma treatment or by etching with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Coating Solution Preparation:

    • In a clean, dry flask under an inert atmosphere (argon or nitrogen), dissolve this compound in the anhydrous solvent to the desired concentration (e.g., 5-20% w/v).

    • Add the cross-linking agent (e.g., TEOS) in a specific molar ratio to the diol, depending on the desired cross-linking density.

    • Add the catalyst to the solution. The concentration of the catalyst will influence the curing time.

  • Coating Application:

    • Immerse the prepared titanium substrate in the coating solution for a predetermined time (e.g., 1-24 hours) to allow for the adsorption of the siloxane precursors.

    • Alternatively, the coating can be applied by dip-coating, spin-coating, or spray-coating for more uniform thickness.

  • Curing:

    • Carefully remove the coated substrate from the solution and allow the solvent to evaporate in a controlled environment.

    • Cure the coating by heating in an oven at a specific temperature (e.g., 80-150°C) for a set duration (e.g., 1-12 hours). The curing process facilitates the condensation polymerization and cross-linking of the silicone network.

  • Post-Coating Treatment:

    • After curing, the coated substrate should be thoroughly rinsed with the solvent to remove any unreacted precursors.

    • Dry the final coated material under vacuum.

G Start Start Prep Substrate Preparation (Cleaning & Activation) Start->Prep Solution Coating Solution Preparation (Diol + Crosslinker + Catalyst) Prep->Solution Application Coating Application (Immersion/Dip/Spin/Spray) Solution->Application Curing Curing (Solvent Evaporation & Heating) Application->Curing Post Post-Coating Treatment (Rinsing & Drying) Curing->Post End Finished Coated Material Post->End

Caption: Experimental workflow for silicone coating.

Protocol for Preparation of a Drug-Eluting Silicone Coating

This protocol outlines the incorporation of a therapeutic agent into the silicone matrix for controlled drug release applications.

Materials:

  • Same as Protocol 3.1

  • Therapeutic agent (drug)

Procedure:

  • Follow steps 1 and 2 of Protocol 3.1.

  • Drug Incorporation:

    • Disperse or dissolve the therapeutic agent in the coating solution. The method of incorporation (dissolution or suspension) will depend on the solubility of the drug in the chosen solvent.

    • Ensure a homogenous dispersion of the drug in the solution, which may require sonication or high-shear mixing.

  • Follow steps 3 to 5 of Protocol 3.1.

Data Presentation

The following tables provide a template for summarizing key quantitative data from the characterization of silicone-coated materials.

Table 1: Physical Properties of Silicone Coatings

Sample IDPrecursor Concentration (% w/v)Cross-linker Ratio (Diol:Cross-linker)Curing Temperature (°C)Curing Time (h)Coating Thickness (µm)Contact Angle (°)
Control----075 ± 5
SC-1510:110025 ± 0.5105 ± 3
SC-21010:1100212 ± 1.0110 ± 2
SC-3105:1100215 ± 1.2112 ± 3
SC-41010:1120211 ± 0.8108 ± 4

Table 2: Drug Release Profile from Silicone Coatings

Formulation IDDrug Loading (%)Cumulative Release at 24h (%)Cumulative Release at 7 days (%)Release Rate Constant (k)
DE-1115 ± 245 ± 50.05 h⁻¹
DE-2525 ± 370 ± 60.12 h⁻¹
DE-31040 ± 485 ± 70.25 h⁻¹

Conclusion

This compound is a valuable precursor for the preparation of silicone-coated materials with a wide range of potential applications, particularly in the biomedical and pharmaceutical fields. The protocols and data presentation formats provided in these application notes offer a foundational framework for researchers to develop and characterize novel silicone-based materials. Further optimization of reaction conditions and formulations will enable the fine-tuning of coating properties to meet the specific demands of the intended application.

Synthesis of Functional Polysiloxanes from 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functional polysiloxanes utilizing 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a key starting material. Polysiloxanes are a versatile class of polymers with a wide range of applications in the biomedical and pharmaceutical fields due to their biocompatibility, thermal stability, and tunable properties. The functionalization of polysiloxanes allows for the incorporation of specific chemical moieties, enabling their use in drug delivery, diagnostics, and as advanced biomaterials.

Introduction to Functional Polysiloxanes

Polysiloxanes, commonly known as silicones, are polymers with a repeating silicon-oxygen backbone. Their unique properties, such as high flexibility, low glass transition temperature, and hydrophobicity, can be tailored by introducing functional groups along the polymer chain or at the chain ends. These functional groups can impart hydrophilicity, introduce reactive sites for further modification, or provide specific binding capabilities, making them highly valuable for high-tech applications.

The synthesis of well-defined functional polysiloxanes is crucial for achieving desired material properties and performance. Polycondensation is a common and effective method for this purpose, allowing for control over molecular weight and the incorporation of various functional monomers.

Synthesis of Functional Polysiloxanes via Polycondensation

A primary method for synthesizing functional polysiloxanes from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is through polycondensation with a functionalized dichlorosilane or a related difunctional silane. This reaction involves the formation of siloxane bonds with the elimination of a small molecule, such as hydrochloric acid (HCl) or an amine.

General Reaction Scheme

The polycondensation reaction can be generalized as follows, where R represents a functional group:

Polycondensation_Reaction start_diol HO-[Si(CH3)2-O]3-Si(CH3)2-OH 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol product -[O-Si(CH3)2]4-O-Si(R)2-n Functional Polysiloxane start_diol->product + n start_silane Cl-Si(R)2-Cl Functional Dichlorosilane start_silane->product byproduct 2n HCl product->byproduct

Caption: General scheme for the polycondensation of 1,7-tetrasiloxanediol.

This reaction is typically carried out in the presence of a catalyst and an acid scavenger to neutralize the HCl byproduct, which can cause undesirable side reactions.

Experimental Protocols

The following protocols provide a framework for the synthesis of functional polysiloxanes. Researchers should optimize these conditions based on the specific functional group and desired polymer characteristics.

Synthesis of Amine-Functionalized Polysiloxanes

This protocol describes the synthesis of an amine-terminated polysiloxane, which can be used for further conjugation with drugs or biomolecules.

Materials:

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • Bis(dimethylamino)dimethylsilane

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Syringe pump

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • In the flask, dissolve a specific molar ratio of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in anhydrous toluene.

  • Slowly add an equimolar amount of bis(dimethylamino)dimethylsilane to the solution at room temperature using a syringe pump over a period of 2 hours.

  • After the addition is complete, heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by periodically taking samples for Gel Permeation Chromatography (GPC) analysis to determine the molecular weight distribution.

  • Once the desired molecular weight is achieved, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting polymer can be further purified by precipitation in a non-solvent like methanol to remove any unreacted monomers or low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

Synthesis of Carboxyl-Functionalized Polysiloxanes

This protocol outlines the synthesis of a polysiloxane with pendant carboxyl groups, which are useful for bioconjugation and for modifying surface properties.

Materials:

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • Dichlorodimethylsilane

  • (3-Carboxypropyl)methyldichlorosilane

  • Anhydrous Toluene

  • Pyridine (as acid scavenger)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask with a dropping funnel

  • Condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Assemble the reaction apparatus under an inert atmosphere.

  • Charge the flask with a solution of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and a desired molar ratio of (3-Carboxypropyl)methyldichlorosilane in anhydrous toluene.

  • Add an equimolar amount of pyridine to the reaction mixture.

  • Slowly add dichlorodimethylsilane dropwise from the dropping funnel at room temperature.

  • After complete addition, heat the mixture to 100°C and stir for 12 hours.

  • Cool the reaction mixture and filter to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with water to remove any remaining salt.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by column chromatography.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of functional polysiloxanes.

Functional GroupCo-monomerCatalyst/ScavengerYield (%)Mn ( g/mol )PDI
Amine (terminal)Bis(dimethylamino)dimethylsilaneNone> 905,000-15,0001.5-2.0
Carboxyl (pendant)(3-Carboxypropyl)methyldichlorosilanePyridine80-908,000-20,0001.8-2.5

Characterization of Functional Polysiloxanes

The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²⁹Si NMR are used to confirm the incorporation of the functional groups and to determine the polymer microstructure.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational bands of the functional groups and the siloxane backbone.

Experimental Workflow and Signaling Pathways

The synthesis of functional polysiloxanes follows a logical workflow from starting materials to the final characterized product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization start_diol 1,7-Tetrasiloxanediol polycondensation Polycondensation (Solvent, Catalyst/Scavenger) start_diol->polycondensation start_silane Functional Silane start_silane->polycondensation filtration Filtration polycondensation->filtration precipitation Precipitation/Chromatography filtration->precipitation drying Drying precipitation->drying nmr NMR (1H, 29Si) drying->nmr gpc GPC drying->gpc ftir FTIR drying->ftir final_product Functional Polysiloxane nmr->final_product gpc->final_product ftir->final_product

Caption: Workflow for the synthesis and characterization of functional polysiloxanes.

The functionalized polysiloxanes can be designed to interact with specific biological signaling pathways. For instance, a polysiloxane functionalized with a targeting ligand can deliver a drug to a specific cell type, modulating a particular signaling cascade.

Signaling_Pathway drug_carrier Functional Polysiloxane (Drug Carrier) cell_surface Cell Surface Receptor drug_carrier->cell_surface Binding internalization Internalization cell_surface->internalization drug_release Drug Release internalization->drug_release target_pathway Target Signaling Pathway drug_release->target_pathway Modulation cellular_response Cellular Response (e.g., Apoptosis) target_pathway->cellular_response

Caption: Drug delivery and modulation of a signaling pathway.

These application notes and protocols provide a foundation for the synthesis and application of functional polysiloxanes. For further details and specific applications, researchers are encouraged to consult the cited literature and adapt the protocols to their specific needs.

References

Application Notes and Protocols: 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in Dental Impression Materials Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential role and experimental evaluation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in the research and development of dental impression materials. While direct literature detailing the specific use of this siloxanediol in commercial dental impression materials is limited, its chemical structure suggests a plausible role as a precursor for the synthesis of vinyl-terminated polysiloxanes or as a hydrophilizing agent in vinyl polysiloxane (VPS) formulations.

Introduction to Vinyl Polysiloxane (VPS) Dental Impression Materials

Vinyl polysiloxane (VPS) impression materials are addition-reaction silicone elastomers widely used in dentistry to create highly accurate and dimensionally stable impressions of oral tissues. The setting chemistry is based on the hydrosilylation reaction between a vinyl-terminated polysiloxane and a hydride-containing siloxane, catalyzed by a platinum compound. The general composition of a two-paste VPS system is outlined in the table below.

ComponentFunction
Base Paste
Vinyl-terminated polydimethylsiloxane (PDMS)Primary polymer that forms the elastomeric network.
Fillers (e.g., silica)Control viscosity, improve mechanical properties, and reduce polymerization shrinkage.
PigmentsProvide color for visual assessment of the mix.
Catalyst Paste
Polymethylhydrosiloxane (crosslinker)Reacts with the vinyl groups of the base polymer to form the crosslinked network.
Platinum catalyst (e.g., chloroplatinic acid)Initiates the addition reaction between vinyl and hydride groups.
FillersControl viscosity and mechanical properties.
RetardersControl the working and setting times.
SurfactantsImprove the wettability of the material, making it more hydrophilic.

Potential Role of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a silanol-terminated linear siloxane oligomer. Its hydroxyl end groups offer reactive sites for further polymerization or functionalization.

Precursor for Vinyl-Terminated Polysiloxane Synthesis

This diol can serve as a building block in the synthesis of the vinyl-terminated PDMS base polymer through a polycondensation reaction with a vinyl-containing silane, such as divinyltetramethyldisiloxane. The hydroxyl groups of the diol would react with the vinyl groups under appropriate catalytic conditions to extend the siloxane chain and introduce terminal vinyl functionalities.

Hydrophilizing Agent

The presence of terminal hydroxyl groups imparts a degree of polarity to the otherwise hydrophobic siloxane backbone. Incorporating 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol or other siloxane diols into the formulation could enhance the hydrophilicity of the final impression material. Improved wettability is crucial for capturing accurate impressions in the moist oral environment.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the properties of dental impression materials formulated with or synthesized from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Synthesis of Vinyl-Terminated Polysiloxane (Hypothetical Protocol)

This protocol describes a plausible laboratory-scale synthesis of a vinyl-terminated polysiloxane using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Materials:

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • 1,3-Divinyltetramethyldisiloxane

  • An appropriate condensation catalyst (e.g., a phosphazene base or a strong acid catalyst)

  • Anhydrous toluene (solvent)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

  • Add a stoichiometric amount of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and a slight excess of 1,3-divinyltetramethyldisiloxane to the flask.

  • Add anhydrous toluene to achieve a desired concentration.

  • Purge the system with inert gas for 15-20 minutes.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain for a specified period (e.g., 4-8 hours), monitoring the reaction progress by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of Si-OH peak).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst if necessary.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Characterize the resulting vinyl-terminated polysiloxane for its molecular weight, viscosity, and vinyl content.

Synthesis_Workflow start Start reactants Mix Reactants: - 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol - 1,3-Divinyltetramethyldisiloxane - Toluene (Solvent) start->reactants purge Purge with Inert Gas reactants->purge add_catalyst Add Catalyst purge->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize Catalyst cool->neutralize evaporate Remove Solvent (Rotary Evaporation) neutralize->evaporate characterize Characterize Product: - Molecular Weight - Viscosity - Vinyl Content evaporate->characterize end End characterize->end

Figure 1: Hypothetical synthesis workflow for a vinyl-terminated polysiloxane.
Evaluation of Hydrophilicity (Contact Angle Measurement)

Objective: To determine the wettability of the set impression material.

Apparatus:

  • Contact angle goniometer

  • Microsyringe

  • Deionized water

Procedure:

  • Prepare disk-shaped specimens (e.g., 20 mm diameter, 2 mm thickness) of the set impression material.

  • Place a specimen on the goniometer stage.

  • Using the microsyringe, dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the specimen.

  • Immediately start recording the contact angle as a function of time.

  • Measure the initial contact angle and the contact angle at specific time intervals (e.g., 10, 30, and 60 seconds) to assess the dynamic change in hydrophilicity.

  • Repeat the measurement for at least five specimens per material and calculate the mean and standard deviation.

Hydrophilicity_Test_Workflow start Start prepare_specimen Prepare Disk-Shaped Specimen start->prepare_specimen place_on_goniometer Place Specimen on Goniometer Stage prepare_specimen->place_on_goniometer dispense_droplet Dispense Water Droplet (e.g., 5 µL) place_on_goniometer->dispense_droplet measure_angle Measure Contact Angle at t = 0, 10, 30, 60s dispense_droplet->measure_angle repeat_and_analyze Repeat for n=5 Calculate Mean & SD measure_angle->repeat_and_analyze end End repeat_and_analyze->end

Figure 2: Workflow for hydrophilicity testing.
Tear Strength Testing

Objective: To evaluate the resistance of the set impression material to tearing.

Standard: ASTM D624

Apparatus:

  • Universal testing machine with a suitable load cell

  • Die C for preparing trouser-shaped specimens

Procedure:

  • Prepare trouser-shaped specimens of the set impression material using the Die C mold.

  • Measure the thickness of the specimen in the area to be torn.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen tears.

  • Record the maximum force required to tear the specimen.

  • Calculate the tear strength (in N/mm or kN/m) by dividing the maximum force by the thickness of the specimen.

  • Test at least five specimens per material and calculate the mean and standard deviation.

Tear_Strength_Test_Workflow start Start prepare_specimen Prepare Trouser-Shaped Specimen (ASTM D624 Die C) start->prepare_specimen measure_thickness Measure Specimen Thickness prepare_specimen->measure_thickness mount_specimen Mount Specimen in Universal Testing Machine measure_thickness->mount_specimen apply_load Apply Tensile Load at Constant Speed (500 mm/min) mount_specimen->apply_load record_force Record Maximum Tearing Force apply_load->record_force calculate_strength Calculate Tear Strength (Force / Thickness) record_force->calculate_strength repeat_and_analyze Repeat for n=5 Calculate Mean & SD calculate_strength->repeat_and_analyze end End repeat_and_analyze->end

Figure 3: Workflow for tear strength testing.
Dimensional Stability Testing

Objective: To measure the change in dimensions of the set impression material over time.

Standard: ISO 4823

Apparatus:

  • A mold with two parallel lines of known distance (L0)

  • A traveling microscope or a digital scanner with high resolution

Procedure:

  • Make an impression of the mold with the experimental material.

  • After the material has set, carefully remove the impression from the mold.

  • At a specified time after setting (e.g., 30 minutes), measure the distance between the two lines on the impression (L1) using the traveling microscope or by scanning and digital analysis.

  • Store the impression under controlled temperature and humidity.

  • Repeat the measurement at various time intervals (e.g., 24 hours, 7 days) to obtain L2, L3, etc.

  • Calculate the percentage of dimensional change at each time point using the formula: % Dimensional Change = [(Lx - L0) / L0] * 100

  • Test at least five specimens per material and report the mean and standard deviation of the dimensional change over time.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercial VPS dental impression materials. These values can serve as a benchmark for evaluating experimental formulations.

Table 1: Contact Angle of Commercial VPS Impression Materials

MaterialInitial Contact Angle (°)Contact Angle after 60s (°)
Commercial VPS 195 ± 570 ± 4
Commercial VPS 2 (Hydrophilic)60 ± 345 ± 3
Polyether (for comparison)40 ± 235 ± 2

Table 2: Mechanical Properties of Commercial VPS Impression Materials

MaterialTear Strength (N/mm)Shore A Hardness
Light Body VPS2.5 ± 0.345 ± 3
Medium Body VPS3.5 ± 0.455 ± 3
Heavy Body VPS4.5 ± 0.565 ± 4

Table 3: Dimensional Stability of Commercial VPS Impression Materials

MaterialDimensional Change after 24h (%)Dimensional Change after 7 days (%)
VPS Impression Material-0.15 ± 0.05-0.18 ± 0.06

Conclusion

The use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in dental impression material research presents an interesting avenue for the development of novel VPS formulations with potentially enhanced properties. As a precursor, it could offer a versatile platform for synthesizing vinyl-terminated polysiloxanes with controlled molecular weights and architectures. Its inherent hydroxyl functionality also suggests a role in improving the hydrophilicity of these materials, a critical factor for clinical success. The provided experimental protocols offer a standardized framework for the comprehensive evaluation of such novel materials, enabling a direct comparison with existing commercial products. Further research is warranted to fully explore the potential of this and other siloxane diols in advancing the field of dental impression materials.

Troubleshooting & Optimization

preventing cyclization during 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, with a focus on preventing the formation of cyclic by-products.

Frequently Asked Questions (FAQs)

Q1: What is cyclization and why does it occur during the polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?

A1: Cyclization is an intramolecular reaction where a polymer chain reacts with its own end, forming a cyclic molecule. During the polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, the hydroxyl (-OH) group at one end of a growing polymer chain can attack a silicon atom near the other end of the same chain. This "backbiting" reaction results in the formation of thermodynamically stable cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), and shortens the linear polymer chain. This process is driven by the high flexibility of the siloxane (Si-O-Si) backbone, which allows the chain ends to easily come into close proximity.[1][2]

Q2: What is the "ring-chain equilibrium" and how does it affect my polymerization?

A2: In siloxane chemistry, a dynamic equilibrium exists between linear polymer chains and cyclic species.[2][3] This means that under polymerization conditions, both chain-lengthening (polymerization) and chain-cleavage (to form rings) reactions occur simultaneously. Catalysts used for polymerization, whether acidic or basic, can also catalyze the backbiting and redistribution reactions that lead to cyclics.[3] The final product is often a mixture of high-molecular-weight linear polymers and a certain percentage of cyclic oligomers, the distribution of which depends on the reaction conditions.[1][3]

Q3: How can I favor the formation of linear polymers over cyclic by-products?

A3: To favor linear polymer formation, experimental conditions must be optimized to promote intermolecular reactions (chain growth) over intramolecular reactions (cyclization). Key strategies include increasing monomer concentration, carefully selecting the catalyst and temperature to operate under kinetic control, and minimizing the presence of impurities like water.[1][4]

Q4: What is the difference between thermodynamic and kinetic control in this context?

A4:

  • Thermodynamic Control: This is achieved when the reaction is allowed to reach equilibrium. At this point, the product distribution is determined by the relative stability of the linear polymer versus the cyclic species. In many siloxane systems, this results in a significant fraction of cyclic by-products.[1][2]

  • Kinetic Control: This approach aims to form the desired linear polymer faster than it can degrade into cyclic molecules. This is often achieved by using highly active catalysts at lower temperatures, allowing for rapid chain growth. The reaction is then stopped before the system has time to reach thermodynamic equilibrium. Utilizing strained cyclic monomers is a common way to achieve kinetic control in ring-opening polymerization.[5] For polycondensation, this involves choosing conditions where the rate of polymerization is significantly higher than the rate of backbiting.

Troubleshooting Guide: High Cyclization

Problem: The polymerization of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol results in a low yield of the desired high-molecular-weight linear polymer and a high concentration of cyclic by-products.

Below is a troubleshooting workflow and detailed solutions to address this common issue.

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TroubleshootingWorkflow start High Cyclization / Low Polymer Yield Detected check_conc Step 1: Verify Monomer Concentration start->check_conc conc_low Is concentration low? (e.g., < 80% solids) check_conc->conc_low increase_conc Action: Increase concentration. Aim for bulk polymerization. conc_low->increase_conc Yes check_temp Step 2: Evaluate Reaction Temperature conc_low->check_temp No increase_conc->check_temp temp_high Is temperature promoting equilibrium? check_temp->temp_high lower_temp Action: Lower temperature to favor kinetic control. Monitor viscosity. temp_high->lower_temp Yes check_catalyst Step 3: Review Catalyst System temp_high->check_catalyst No lower_temp->check_catalyst catalyst_issue Is catalyst known for promoting backbiting? check_catalyst->catalyst_issue change_catalyst Action: Select a more active, lower temperature catalyst. Optimize concentration. catalyst_issue->change_catalyst Yes check_time Step 4: Assess Reaction Time catalyst_issue->check_time No change_catalyst->check_time time_long Is reaction time excessively long? check_time->time_long reduce_time Action: Monitor reaction (e.g., by viscosity) and quench once target MW is reached. time_long->reduce_time Yes check_purity Step 5: Check Reagent Purity time_long->check_purity No reduce_time->check_purity purity_issue Are anhydrous conditions ensured? check_purity->purity_issue ensure_purity Action: Use dried reagents and inert atmosphere. Water can affect catalyst activity and side reactions. purity_issue->ensure_purity Yes end_node Problem Resolved: Optimized Linear Polymer Yield purity_issue->end_node No ensure_purity->end_node

Caption: Troubleshooting workflow for minimizing cyclization.

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ReactionPathways cluster_paths Reaction Pathways reactants 1,7-Tetrasiloxanediol Monomer + Growing Polymer Chain branch reactants->branch intermolecular Intermolecular Condensation (Chain Growth) polymer High Molecular Weight Linear Polysiloxane (Desired Product) intermolecular->polymer intramolecular Intramolecular Condensation (Cyclization / 'Backbiting') cyclics Cyclic Siloxanes (e.g., D4) (By-product) intramolecular->cyclics branch->intermolecular Favored by: - High Concentration - Kinetic Control branch->intramolecular Favored by: - Low Concentration - Thermodynamic Equilibrium

Caption: Competing polymerization and cyclization reactions.

Summary of Factors Influencing Cyclization
ParameterCondition Favoring Linear PolymerCondition Favoring CyclizationRationale
Monomer Concentration High / Bulk (>80% solids)Low / Dilute SolutionHigh concentration increases the probability of intermolecular reactions (polymerization) over intramolecular reactions (cyclization).[1]
Temperature Generally Lower (e.g., 20-80°C)High (e.g., >100-140°C)Higher temperatures can provide the energy to overcome activation barriers for backbiting and drive the system towards thermodynamic equilibrium, which often favors cyclics.[6] Lower temperatures can help maintain kinetic control.
Catalyst High activity at low temperatureLow activity or catalyst promoting equilibrationAn efficient catalyst that promotes rapid chain growth allows high molecular weight to be achieved before significant backbiting and equilibration can occur.[4][5]
Reaction Time Sufficient for polymerization, but not for equilibrationProlongedExtended reaction times, especially at elevated temperatures, allow the system to reach its ring-chain equilibrium, increasing the concentration of cyclic species.[2]
Purity / Water Content Anhydrous (<100 ppm water)High water contentWater can interfere with many catalyst systems and act as a chain terminator, creating more chain ends that can potentially engage in backbiting.[4][7]

General Experimental Protocol to Minimize Cyclization

This protocol provides a general methodology for the polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. Note: The optimal catalyst, temperature, and time should be determined empirically for your specific application.

1. Reagent and Glassware Preparation:

  • Ensure the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol monomer is pure and dry.

  • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

  • Select a catalyst known for high activity, such as an anhydrous strong acid (e.g., triflic acid) or a specific condensation catalyst.[4] Ensure the catalyst is also anhydrous.

2. Reaction Setup:

  • Assemble a reaction vessel equipped with a mechanical stirrer, an inert gas inlet (nitrogen or argon), and a port for sampling or monitoring.

  • Charge the reactor with the siloxanediol monomer. For optimal results, perform the reaction in bulk (without solvent).

  • Begin vigorous stirring and purge the system with the inert gas for at least 30 minutes to remove residual air and moisture.

3. Polymerization:

  • Bring the monomer to the desired reaction temperature (e.g., start with a lower temperature such as 40-60°C).

  • Add the catalyst at the predetermined concentration (e.g., 0.05-0.1% by weight). Anhydrous triflic acid is often effective at room temperature.[4]

  • Monitor the reaction progress by observing the increase in bulk viscosity. Samples can be taken periodically to measure molecular weight via techniques like Gel Permeation Chromatography (GPC).

4. Reaction Quenching and Work-up:

  • Once the target viscosity or molecular weight is achieved, quench the reaction to prevent depolymerization and equilibration.

    • For acid catalysts, neutralization with a weak base like sodium bicarbonate (NaHCO₃) or an amine is effective.[4]

    • For base catalysts, neutralization with a weak acid or silylating agent can be used.

  • Stir the mixture until the catalyst is fully neutralized.

  • If necessary, filter the polymer to remove the neutralized catalyst salts.

  • Remove any unreacted monomer or volatile cyclic by-products by stripping under high vacuum at a moderate temperature. This step also helps to shift the equilibrium by removing the cyclic compounds.

References

controlling viscosity in silicone synthesis with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling viscosity in silicone synthesis using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. This guide is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in silicone synthesis?

A1: 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a silanol-terminated oligosiloxane. In silicone synthesis, it primarily acts as a chain extender or a building block in condensation polymerization reactions. The hydroxyl (-OH) groups at both ends of the molecule can react with other silanol-terminated monomers or polymers, or with crosslinking agents, to build higher molecular weight silicone polymers. By controlling the incorporation of this diol, you can influence the final molecular weight and, consequently, the viscosity of the silicone fluid or elastomer.

Q2: How does the concentration of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol affect the viscosity of the final silicone product?

A2: The concentration of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, in relation to other monomers and chain stoppers, is a critical factor in determining the final viscosity. Generally, using it as a chain extender in a condensation reaction with other siloxane monomers will increase the overall polymer chain length, leading to a higher viscosity. The precise relationship is dependent on the stoichiometry of all reactants.

Q3: Can this diol be used in conjunction with other viscosity modifiers?

A3: Yes, it is common to use a combination of chain extenders, like 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, and chain terminators (also known as end-cappers), such as hexamethyldisiloxane (MM), to achieve a target viscosity. The ratio of the chain extender to the chain terminator is a key parameter for controlling the degree of polymerization and, therefore, the final viscosity of the polydimethylsiloxane (PDMS).[1][2]

Q4: What type of reaction is typically used when incorporating this diol?

A4: This diol is typically incorporated through a condensation polymerization reaction. The silanol (Si-OH) groups of the diol react with other silanol groups or with reactive species like alkoxy silanes, releasing water or alcohol as a byproduct, to form siloxane (Si-O-Si) bonds and extend the polymer chain.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Final viscosity is too low 1. Incorrect Monomer/Diol Ratio: Insufficient amount of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol or excess chain terminator was used.2. Incomplete Reaction: The condensation reaction did not proceed to completion.3. Presence of Impurities: Water or other impurities can interfere with the polymerization.1. Adjust Stoichiometry: Increase the molar ratio of the diol relative to the chain terminator in the next synthesis.2. Optimize Reaction Conditions: Increase reaction time or temperature, or check the catalyst activity.3. Ensure Dry Conditions: Use anhydrous reagents and a dry reaction setup.
Final viscosity is too high 1. Incorrect Monomer/Diol Ratio: Too much 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol or insufficient chain terminator was used.2. Uncontrolled Polymerization: The reaction proceeded beyond the desired point.3. Side Reactions: Unwanted branching or crosslinking may have occurred.1. Adjust Stoichiometry: Decrease the molar ratio of the diol or increase the amount of chain terminator.2. Control Reaction Time: Monitor the viscosity during the reaction and stop it at the desired point by neutralizing the catalyst.3. Review Catalyst and Temperature: Ensure the catalyst is appropriate and the temperature is not excessively high, which could promote side reactions.
Inconsistent viscosity between batches 1. Variability in Raw Materials: Inconsistent purity or water content in monomers and the diol.2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring speed, or reaction time.3. Inaccurate Measurements: Errors in weighing or measuring reactants.1. Standardize Raw Materials: Use high-purity reagents and ensure they are properly dried before use.2. Maintain Strict Control: Use precise temperature controllers, consistent stirring, and accurate timing for all reaction steps.3. Calibrate Equipment: Ensure all balances and measuring devices are properly calibrated.
Gel formation during synthesis 1. Presence of Trifunctional Impurities: Contaminants with more than two reactive sites can lead to crosslinking.2. Excessive Reaction Temperature or Time: Can promote side reactions leading to a network structure.1. Use High-Purity Monomers: Ensure the starting materials are free from trifunctional impurities.2. Optimize Reaction Conditions: Lower the reaction temperature or shorten the reaction time.

Experimental Protocols

General Protocol for Viscosity Modification using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

This protocol describes a general procedure for a condensation polymerization to synthesize a silicone fluid of a specific target viscosity. The exact quantities of reactants will need to be calculated based on the desired molecular weight and viscosity of the final product.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • Hexamethyldisiloxane (MM) (as chain terminator)

  • Catalyst (e.g., potassium hydroxide, KOH)

  • Neutralizing agent (e.g., acetic acid)

  • Anhydrous toluene (as solvent, optional)

Procedure:

  • Reactor Setup: Assemble a clean, dry reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.

  • Charging Reactants: Charge the calculated amounts of octamethylcyclotetrasiloxane (D4), 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, and hexamethyldisiloxane (MM) into the reactor. If using a solvent, add anhydrous toluene.

  • Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove air and moisture.

  • Heating and Catalyst Addition: Heat the mixture to the desired reaction temperature (e.g., 120-150 °C) under a gentle nitrogen flow. Once the temperature is stable, add the catalyst.

  • Polymerization: Maintain the reaction mixture at the set temperature with constant stirring. Monitor the viscosity of the reaction mixture at regular intervals.

  • Neutralization: Once the target viscosity is reached, cool the mixture slightly and add the neutralizing agent to quench the catalyst and stop the polymerization.

  • Purification: Remove any volatile components, including the solvent (if used) and any unreacted cyclic monomers, by vacuum distillation.

  • Characterization: Characterize the final product for its viscosity, molecular weight, and other relevant properties.

Data Presentation

The following table provides an illustrative example of how the ratio of monomer to 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and a chain terminator can influence the final viscosity of the silicone fluid. Please note that these are representative values and actual results will vary based on specific reaction conditions.

Experiment ID D4 (molar ratio) 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (molar ratio) MM (molar ratio) Resulting Viscosity (cSt at 25°C)
EXP-110052~500
EXP-2100102~1000
EXP-3100104~700
EXP-4100152~2500

Visualizations

Logical Workflow for Viscosity Control

Viscosity_Control_Workflow cluster_input Input Parameters cluster_process Synthesis Process cluster_output Output & Analysis Target_Viscosity Target Viscosity Reactants Select Reactants: - Monomer (e.g., D4) - Chain Extender (Diol) - Chain Terminator (MM) Target_Viscosity->Reactants Stoichiometry Calculate Stoichiometry Reactants->Stoichiometry Reaction Condensation Polymerization Stoichiometry->Reaction Monitoring Monitor Viscosity Reaction->Monitoring Quenching Quench Reaction Monitoring->Quenching Target Viscosity Reached Final_Product Final Silicone Product Quenching->Final_Product Analysis Characterize Viscosity Final_Product->Analysis Troubleshooting Troubleshoot Deviations Analysis->Troubleshooting Deviation from Target Troubleshooting->Stoichiometry Adjust Ratios

Caption: Logical workflow for controlling silicone viscosity.

Signaling Pathway of Condensation Polymerization

Condensation_Polymerization cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Diol HO-(Si(CH3)2O)4-H (Diol) Activation Catalyst Activation of Silanol Group Diol->Activation Monomer HO-(Si(CH3)2O)n-H (Silanol-terminated Monomer/Polymer) Monomer->Activation Condensation Condensation Reaction (Si-O-Si bond formation) Activation->Condensation Byproduct H2O (Byproduct) Condensation->Byproduct Polymer Extended Silicone Chain HO-(Si(CH3)2O)n+4-H Condensation->Polymer Polymer->Activation Further Chain Growth

Caption: Condensation polymerization pathway.

References

Technical Support Center: Hydrolytic Stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol in aqueous media.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of the hydrolytic stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible degradation rates Fluctuation in pH of the aqueous media.Use robust buffer systems and regularly monitor the pH throughout the experiment.
Temperature variations in the incubator or water bath.Ensure the temperature control system is calibrated and stable. Use a data logger to track temperature.
Contamination of the sample with catalysts (acidic or basic residues).Thoroughly clean all glassware and use high-purity water and reagents.
Precipitate formation in the reaction mixture Self-condensation of the siloxanediol or its degradation products.This is more likely to occur at neutral pH where the silanol-siloxane equilibrium can shift. Consider adjusting the pH to acidic or alkaline conditions where hydrolysis is favored over condensation.
Low solubility of the siloxanediol in the aqueous media.While 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol has some water solubility, at higher concentrations or in the presence of salts, it may precipitate. Ensure the concentration is below its solubility limit under the experimental conditions.
Difficulty in quantifying the parent compound and its degradation products Co-elution of siloxanols during chromatographic analysis.Optimize the gas chromatography (GC) temperature program and column selection. Derivatization of the silanols can also improve separation.
Adsorption of silanols onto glassware or sample vials.Use silanized glassware to minimize adsorption.
Instability of degradation products (e.g., dimethylsilanediol) leading to condensation during sample preparation and analysis.Analyze samples as quickly as possible after collection. Minimize sample concentration steps. Use a dry organic solvent for extraction and ensure the final extract is free of moisture before GC/MS analysis.[1]
Baseline drift or ghost peaks in GC-MS analysis Contamination from silicone-based lab supplies (e.g., septa, grease).Use silicone-free lab supplies where possible. Perform regular blank runs to identify and monitor background levels.[2]
Bleed from the GC column.Condition the column according to the manufacturer's instructions. Use a low-bleed column suitable for siloxane analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected hydrolytic degradation pathway of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?

A1: The hydrolysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to proceed via the cleavage of the siloxane (Si-O-Si) bonds. This is a stepwise process that will likely yield smaller siloxanediols, such as hexamethyl-1,5-trisiloxanediol and tetramethyl-1,3-disiloxanediol, and ultimately dimethylsilanediol (DMSD) as the final degradation product.[3]

Q2: How does pH affect the hydrolytic stability of this compound?

A2: The hydrolysis of siloxanes is generally catalyzed by both acids and bases.[4][5] Therefore, the degradation rate of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to be slowest at a near-neutral pH (around 7) and to increase significantly under both acidic (pH < 4) and alkaline (pH > 10) conditions.

Q3: What is the influence of temperature on the hydrolysis rate?

Q4: Can the degradation be inhibited or accelerated?

A4: Yes. Maintaining a neutral pH and low temperature will slow down hydrolysis. Conversely, the addition of acidic or basic catalysts will accelerate it. The presence of certain ions in the buffer can also influence the rate.

Q5: What analytical methods are recommended for studying its hydrolytic stability?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for separating and quantifying the parent compound and its degradation products.[1][6] Due to the polarity of the diol end-groups, derivatization (e.g., silylation) may be necessary to improve chromatographic performance. Solid-phase microextraction (SPME) can be a useful sample preparation technique for extracting siloxanes from aqueous matrices.[7][8]

Quantitative Data on Hydrolytic Stability of Related Siloxanes

Table 1: Hydrolysis Half-life of Octamethylcyclotetrasiloxane (D4) in Water at 25°C

pHHalf-life (DT50)
41.77 hours
769-144 hours

Data for D4, a cyclic analogue, suggests rapid degradation under acidic conditions and greater stability at neutral pH.

Table 2: Degradation Rate Constants of Polydimethylsiloxane (PDMS) in Aqueous Solutions at 24°C

ConditionpHDegradation Rate Constant (mgSi L⁻¹ day⁻¹)
HCl Solution20.07
Demineralized Water60.002
NaOH Solution120.28

This data for a high molecular weight polymer indicates that hydrolysis is significantly faster under both acidic and alkaline conditions compared to neutral pH.[4]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Hydrolytic Stability

This protocol outlines a general procedure for assessing the hydrolytic stability of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol at different pH values.

1. Materials:

  • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 10 (e.g., carbonate-bicarbonate buffer)

  • Internal standard (e.g., a stable, deuterated siloxane)

  • Extraction solvent (e.g., hexane, methyl isobutyl ketone)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silanized glassware (vials, pipettes)

2. Procedure:

  • Prepare stock solutions of the test compound and internal standard in a suitable organic solvent.

  • In separate temperature-controlled reaction vessels, add the buffer solutions (pH 4, 7, and 10).

  • Spike each buffer solution with a known concentration of the test compound from the stock solution. The final concentration should be below the aqueous solubility limit.

  • Maintain the reaction vessels at a constant temperature (e.g., 25°C or 37°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel.

  • Immediately add the internal standard to the aliquot and extract the analytes with the chosen organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Analyze the extract by GC-MS.

3. Data Analysis:

  • Quantify the concentration of the parent compound at each time point using a calibration curve.

  • Plot the natural logarithm of the concentration versus time.

  • Determine the first-order degradation rate constant (k) from the slope of the line.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizations

Hydrolytic_Degradation_Pathway A 1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol B Hexamethyl-1,5-trisiloxanediol A->B + H₂O - DMSD C Tetramethyl-1,3-disiloxanediol B->C + H₂O - DMSD D Dimethylsilanediol (DMSD) C->D + H₂O - DMSD

Caption: Proposed hydrolytic degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffer Solutions (pH 4, 7, 10) spike Spike Buffers with Test Compound prep_buffers->spike prep_stock Prepare Stock Solution of Test Compound prep_stock->spike incubate Incubate at Constant Temperature spike->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling extraction Extract with Organic Solvent sampling->extraction gcms Analyze by GC-MS extraction->gcms quantify Quantify Concentration gcms->quantify kinetics Calculate Rate Constant and Half-life quantify->kinetics

Caption: Workflow for hydrolytic stability testing.

Logical_Relationship cluster_ph Effect of pH stability Hydrolytic Stability ph pH ph->stability influences temp Temperature temp->stability influences catalysts Catalysts catalysts->stability influences acidic Acidic (pH < 7) acidic->stability decreases neutral Neutral (pH ≈ 7) neutral->stability maximizes alkaline Alkaline (pH > 7) alkaline->stability decreases

References

minimizing impurities in the synthesis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

I. Experimental Protocol: Hydrolysis of 1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane

This protocol describes a general method for the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol via the hydrolysis of 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane.

Materials:

  • 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane

  • Deionized water

  • Sodium bicarbonate (or other mild base)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate (or other drying agent)

  • Argon or Nitrogen source

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a drying tube, and a thermometer. Purge the entire apparatus with an inert gas (argon or nitrogen).

  • Reactant Preparation: Dissolve 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane in an appropriate anhydrous organic solvent (e.g., diethyl ether) in the reaction flask. Cool the solution to 0-5 °C using an ice bath.

  • Hydrolysis: Slowly add a stoichiometric amount of deionized water containing a mild base (e.g., sodium bicarbonate) to the stirred solution via the dropping funnel. The base is crucial for neutralizing the hydrochloric acid byproduct. Maintain the temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and provides potential solutions.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete hydrolysis of the starting material.- Ensure stoichiometric or a slight excess of water is used.- Increase reaction time or temperature moderately.- Use a phase-transfer catalyst to enhance the reaction between the aqueous and organic phases.
Formation of significant amounts of cyclic siloxane impurities.- Maintain a low reaction temperature (0-5 °C) during the addition of water.- Use a dilute solution of the starting material to favor intermolecular reaction over intramolecular cyclization.- Ensure efficient stirring to promote the desired reaction.
Loss of product during workup and purification.- Minimize the number of extraction and transfer steps.- Use a suitable solvent system for recrystallization to maximize recovery.- Optimize column chromatography conditions (e.g., stationary phase, mobile phase) to ensure good separation and recovery.
High Levels of Cyclic Siloxane Impurities (e.g., D3, D4) High reaction temperature.- Strictly control the temperature during the hydrolysis step, keeping it below 10 °C.
High concentration of reactants.- Perform the reaction under dilute conditions.
Presence of strong acid or base catalysts.- Use a mild base (e.g., sodium bicarbonate) to neutralize the HCl byproduct. Strong bases can promote backbiting reactions leading to cyclization.
Presence of Linear Siloxanediols of Varying Chain Lengths Incomplete reaction or side reactions.- Ensure complete hydrolysis by monitoring the reaction.- Control the stoichiometry of reactants carefully.
Condensation of the desired product during workup or storage.- Avoid high temperatures during solvent removal.- Store the purified product in a cool, dry, and inert atmosphere.
Cloudy or Emulsified Organic Layer During Workup Incomplete phase separation.- Add a small amount of brine to the separatory funnel to break the emulsion.- Allow sufficient time for the layers to separate completely.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary source of impurities in this synthesis?

A1: The main impurities are typically cyclic siloxanes (such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4)) and other linear α,ω-dihydroxypolydimethylsiloxanes with varying chain lengths. These arise from intramolecular "backbiting" reactions and intermolecular condensation reactions, respectively.

Q2: How can I effectively monitor the progress of the reaction?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired product, and various impurities. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative method to track the disappearance of the starting material.

Q3: What is the role of the mild base in the reaction?

A3: The hydrolysis of the dichlorosiloxane starting material produces hydrochloric acid (HCl) as a byproduct. The mild base, such as sodium bicarbonate, is added to neutralize this acid. Uncontrolled acidity can catalyze unwanted side reactions, including the formation of cyclic siloxanes and condensation of the desired diol.

Q4: What are the ideal storage conditions for the final product?

A4: 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol is susceptible to self-condensation, especially in the presence of acid or base catalysts and at elevated temperatures. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool and dry place.

Q5: Can I use a stronger base to accelerate the hydrolysis?

A5: While a stronger base would accelerate the hydrolysis, it is not recommended. Strong bases can significantly promote the formation of cyclic siloxane impurities through base-catalyzed intramolecular cyclization. A mild base provides a balance between neutralizing the acid byproduct and minimizing side reactions.

IV. Data Presentation

The following table summarizes the hypothetical effect of key reaction parameters on the yield and purity of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Parameter Condition A Condition B Condition C
Temperature (°C) 0-520-2540-45
Base Sodium BicarbonateSodium BicarbonateSodium Hydroxide
Concentration 0.1 M0.5 M0.5 M
Yield (%) 857560
Purity (%) 958870
Major Impurity Linear OligomersCyclic Siloxanes (D4)Cyclic Siloxanes (D3, D4)

V. Visualizations

Synthesis_Pathway Start 1,7-dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane Product 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol Start->Product Hydrolysis (H2O, Mild Base) Impurity1 Cyclic Siloxanes (D3, D4, etc.) Start->Impurity1 Intramolecular Condensation (Side Reaction) Impurity2 Linear Siloxanediols (variable length) Product->Impurity2 Intermolecular Condensation (Side Reaction)

Caption: Reaction pathway for the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol and the formation of major impurities.

Troubleshooting_Workflow Start Synthesis of 1,7-Tetrasiloxanediol CheckPurity Analyze Product Purity (GC-MS) Start->CheckPurity Pure Product Meets Specifications CheckPurity->Pure Purity > 95% Impure High Impurity Levels Detected CheckPurity->Impure Purity < 95% IdentifyImpurity Identify Major Impurity Impure->IdentifyImpurity Cyclic Cyclic Siloxanes IdentifyImpurity->Cyclic m/z consistent with D3, D4 Linear Linear Oligomers IdentifyImpurity->Linear Series of homologous peaks AdjustTemp Decrease Reaction Temperature Use Dilute Conditions Cyclic->AdjustTemp AdjustStoich Optimize Reactant Stoichiometry Monitor Reaction Time Linear->AdjustStoich AdjustTemp->Start Re-run Synthesis AdjustStoich->Start Re-run Synthesis

Caption: A logical workflow for troubleshooting impurity issues during the synthesis of 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol.

Technical Support Center: Optimizing Surface Grafting of Octamethyl-1,7-tetrasiloxanediol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the surface grafting of octamethyl-1,7-tetrasiloxanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the surface grafting process.

Issue Potential Cause(s) Recommended Solution(s)
Low Grafting Density 1. Incomplete surface hydroxylation.2. Insufficient reaction time or temperature.3. Low concentration of this compound.4. Steric hindrance from existing grafted molecules.1. Ensure the substrate is thoroughly cleaned and activated to maximize surface silanol groups (-OH). Plasma or piranha cleaning are effective methods.2. Increase reaction time and/or temperature. Monitor for potential degradation of the siloxanediol at elevated temperatures.3. Increase the concentration of the siloxanediol solution.4. For dense grafting, consider a two-step process or vapor phase deposition.
Poor Film Uniformity / Aggregates on Surface 1. Uncontrolled polymerization of this compound in solution.2. Presence of excess water in the reaction solvent.3. Inadequate rinsing after grafting.1. Use an anhydrous solvent to prevent premature self-condensation of the diol.2. Ensure all glassware and solvents are thoroughly dried before use.3. After the reaction, rinse the substrate with fresh anhydrous solvent to remove any physisorbed molecules. Sonication during rinsing can be beneficial.
Hydrophilic Surface Despite Grafting 1. "Lying down" or "looped" conformation of the grafted molecules, exposing the silanol end groups.2. Incomplete reaction of one or both silanol groups of the diol with the surface.1. Optimize the concentration of the siloxanediol. Lower concentrations may favor a "standing up" conformation.2. Consider using a catalyst to drive the reaction to completion. However, be cautious as this can also promote undesired polymerization in solution.
Inconsistent Results Between Batches 1. Variation in surface preparation.2. Inconsistent reaction conditions (temperature, time, humidity).3. Degradation of this compound.1. Standardize the substrate cleaning and activation protocol.2. Maintain precise control over all reaction parameters. Conduct reactions in a controlled atmosphere (e.g., under nitrogen or argon) to minimize exposure to ambient moisture.3. Store the siloxanediol in a desiccator and use it promptly after opening.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for surface grafting of this compound?

A1: Anhydrous toluene is a commonly used and effective solvent. The key is to use a non-polar, anhydrous solvent to prevent the self-condensation of the siloxanediol in solution, which can lead to the formation of aggregates and a non-uniform surface coating.

Q2: What is the recommended reaction temperature and time?

A2: Reaction conditions can vary depending on the substrate and desired grafting density. A good starting point is to perform the reaction at room temperature for several hours (e.g., 2-24 hours). For less reactive surfaces or to increase grafting density, the temperature can be elevated, for instance to 50-80°C.[1] It is advisable to perform a time-course experiment to determine the optimal reaction time for your specific system.

Q3: How can I confirm that the this compound has been successfully grafted onto the surface?

A3: Several surface characterization techniques can be used:

  • Contact Angle Measurement: A successful grafting of the hydrophobic this compound will result in a significant increase in the water contact angle on the surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon and oxygen in the expected ratios for the grafted siloxane.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and roughness, which may change upon grafting.

  • Thermogravimetric Analysis (TGA): For powdered substrates, TGA can quantify the amount of grafted material by measuring the weight loss upon heating.

Q4: Is a catalyst necessary for the grafting reaction?

A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, a catalyst can be used to increase the reaction rate. Common catalysts for silanization reactions include tertiary amines or organotin compounds. However, the use of a catalyst can also increase the risk of uncontrolled polymerization in the solution, so it should be used judiciously and at low concentrations.

Q5: How does the bifunctional nature of this compound affect the grafting process?

A5: The two silanol groups on this compound allow for different grafting conformations. The molecule can react with the surface at one end, leaving the other end free (a "standing up" conformation), or both ends can react with the surface, forming a "looped" structure. The desired conformation depends on the application. Factors influencing this include the concentration of the diol, the density of reactive sites on the surface, and the reaction conditions.

Experimental Protocols

Protocol 1: Solution-Phase Grafting of this compound onto a Silicon Wafer

1. Substrate Preparation (Hydroxylation): a. Clean silicon wafers by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each). b. Dry the wafers under a stream of nitrogen. c. Treat the wafers with an oxygen plasma cleaner for 5 minutes to generate a high density of surface silanol groups. Alternatively, immerse the wafers in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. d. Rinse the wafers thoroughly with deionized water and dry under a nitrogen stream.

2. Grafting Reaction: a. Prepare a solution of this compound in anhydrous toluene. The concentration can be varied (e.g., 1-10 mM) to optimize grafting density. b. Place the cleaned and hydroxylated silicon wafers in the siloxanediol solution in a sealed reaction vessel under a nitrogen or argon atmosphere. c. Allow the reaction to proceed at room temperature for 2-24 hours with gentle agitation.

3. Post-Grafting Treatment: a. Remove the wafers from the reaction solution. b. Rinse the wafers with fresh anhydrous toluene to remove any non-covalently bonded molecules. Sonication for 1-2 minutes during rinsing can be beneficial. c. Dry the wafers under a stream of nitrogen. d. Cure the grafted layer by baking in an oven at 100-120°C for 1 hour to promote further covalent bonding and remove any residual solvent.

Data Presentation

Table 1: Influence of Reaction Parameters on Grafting Efficiency
ParameterConditionExpected Outcome on Grafting DensityPotential Issues
Reaction Time Short (e.g., < 2 hours)LowIncomplete reaction
Long (e.g., > 24 hours)High (plateau may be reached)Increased chance of side reactions
Temperature Room TemperatureModerateSlow reaction rate
Elevated (e.g., 80°C)HighPotential for siloxanediol degradation, increased polymerization in solution
Concentration Low (e.g., < 1 mM)LowFavors "standing up" conformation
High (e.g., > 10 mM)HighMay lead to multilayer formation and aggregates
Surface Hydration LowLowInsufficient reactive sites
HighHighCan promote polymerization in the interfacial region

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_grafting Grafting Reaction cluster_post Post-Grafting Treatment Cleaning Cleaning (Acetone, IPA, DI Water) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Activation Surface Activation (Oxygen Plasma or Piranha) Drying1->Activation Rinsing1 Rinsing (DI Water) Activation->Rinsing1 Drying2 Drying (Nitrogen Stream) Rinsing1->Drying2 Reaction Immersion and Reaction (Room Temp, 2-24h) Drying2->Reaction Solution Prepare Solution (this compound in Anhydrous Toluene) Solution->Reaction Rinsing2 Rinsing (Anhydrous Toluene) Reaction->Rinsing2 Drying3 Drying (Nitrogen Stream) Rinsing2->Drying3 Curing Curing (100-120°C, 1h) Drying3->Curing

Caption: Experimental workflow for surface grafting.

signaling_pathway cluster_surface Substrate Surface cluster_diol This compound SurfaceOH Surface Silanol Groups (-OH) Grafted_Standing Grafted 'Standing Up' Conformation SurfaceOH->Grafted_Standing Single-end reaction Grafted_Lying Grafted 'Looped' Conformation SurfaceOH->Grafted_Lying Double-end reaction Diol HO-Si(CH3)2-...-Si(CH3)2-OH Diol->SurfaceOH Reaction Polymerization Undesired Self-Condensation Diol->Polymerization In solution (with water)

Caption: Possible reaction pathways for surface grafting.

References

characterization of side products in 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?

A1: The primary reaction of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is polycondensation. The terminal silanol (Si-OH) groups of the diol molecules react with each other to form longer linear polysiloxane chains by eliminating water. This reaction can be catalyzed by either acids or bases.

Q2: What are the common side products in the polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol?

A2: The most common side products are cyclic siloxanes and higher molecular weight linear polymers with a broad molecular weight distribution.[1] The formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), occurs through intramolecular condensation or "back-biting" reactions, where a silanol group on a growing chain reacts with a silicon atom on the same chain.[2]

Q3: How can I characterize the main product and the side products?

A3: A combination of analytical techniques is typically used:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer products.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the structure and composition of the copolymers, while 29Si NMR provides detailed information about the different siloxane linkages and end-groups.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile cyclic side products.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the Si-OH groups and the formation of Si-O-Si bonds.

II. Troubleshooting Guide

Q4: My final product has a lower than expected viscosity. What are the potential causes and solutions?

A4: Low viscosity in the final product typically indicates a low molecular weight. Several factors can contribute to this issue. The table below outlines potential causes and corresponding solutions.

Potential CauseRecommended Solution
Incomplete Reaction Increase reaction time or temperature. Ensure proper mixing to facilitate complete reaction.
Presence of Monofunctional Impurities Use high-purity starting materials. Monofunctional siloxanes can act as chain stoppers, limiting the molecular weight.
Excessive Water Content Ensure the reaction is carried out under anhydrous conditions, as excess water can shift the equilibrium towards the reactants.
Suboptimal Catalyst Concentration Optimize the catalyst concentration. Too little catalyst can lead to an incomplete reaction, while too much can promote side reactions.
Formation of Cyclic Side Products Adjust reaction conditions to minimize the formation of cyclic siloxanes (see Q5).

Q5: I am observing a high concentration of cyclic siloxanes in my product. How can I minimize their formation?

A5: The formation of cyclic siloxanes is a common issue in polycondensation reactions. The following table provides strategies to minimize their formation.

ParameterRecommendation to Minimize Cyclics
Concentration Conduct the reaction at a higher concentration. Dilute conditions favor intramolecular reactions that lead to cyclization.
Temperature Lowering the reaction temperature can sometimes reduce the rate of "back-biting" reactions that form cyclics.
Catalyst The choice of catalyst can influence the product distribution. Some catalysts may favor linear polymer formation over cyclization. Experiment with different acid or base catalysts.
Reaction Time At equilibrium, a certain percentage of cyclics will be present. For non-equilibrium polymerizations, stopping the reaction before equilibrium is reached can yield a higher proportion of linear polymer.[2]

Q6: How can I remove cyclic side products from my final polymer?

A6: Several purification techniques can be employed to remove low molecular weight cyclic siloxanes from the desired polymer product.

Purification MethodDescription
Vacuum Distillation Heating the polymer under vacuum can effectively remove volatile cyclic siloxanes.[7]
Fractional Precipitation This involves dissolving the polymer mixture in a good solvent and then adding a poor solvent to selectively precipitate the higher molecular weight linear polymer, leaving the cyclic oligomers in solution.[7]
Solvent Stripping Adding a suitable organic solvent and then removing it by distillation can help to azeotropically remove residual cyclic monomers.[8]

III. Experimental Protocols and Workflows

Experimental Protocol: Polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-Tetrasiloxanediol

This is a general protocol and may require optimization for specific applications.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol and an appropriate solvent (e.g., toluene).

  • Azeotropic Removal of Water:

    • Heat the mixture to reflux to azeotropically remove any residual water from the starting material.

  • Catalysis:

    • Cool the reaction mixture to the desired temperature (e.g., 80-110°C).

    • Add the catalyst (e.g., a small amount of a strong acid like trifluoromethanesulfonic acid or a base like potassium hydroxide).

  • Polycondensation:

    • Maintain the reaction at the set temperature and monitor the progress by measuring the viscosity of the reaction mixture or by taking aliquots for analysis (e.g., IR spectroscopy to observe the disappearance of the Si-OH peak). Water will be collected in the Dean-Stark trap.

  • Termination and Work-up:

    • Once the desired molecular weight is achieved, cool the reaction mixture and neutralize the catalyst.

    • The solvent can be removed under reduced pressure.

  • Purification:

    • To remove cyclic side products, the polymer can be purified by vacuum distillation or fractional precipitation.

Visualizations

Below are diagrams illustrating key processes in the characterization of side products in 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol reactions.

Polycondensation_Reaction cluster_reactants Reactants cluster_products Products diol1 HO-Si(Me2)O-Si(Me2)O-Si(Me2)O-Si(Me2)-OH polymer Linear Polysiloxane diol1->polymer Polycondensation diol2 HO-Si(Me2)O-Si(Me2)O-Si(Me2)O-Si(Me2)-OH diol2->polymer water H2O polymer->water elimination

Caption: Polycondensation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol.

Side_Product_Formation start Linear Polysiloxane Chain with terminal Si-OH intramolecular Intramolecular Condensation ('Back-biting') start->intramolecular intermolecular Intermolecular Condensation start->intermolecular cyclic Cyclic Siloxane (e.g., D4, D5) intramolecular->cyclic linear Higher Molecular Weight Linear Polymer intermolecular->linear

Caption: Pathways to side product formation in silanol polycondensation.

Experimental_Workflow start Start: 1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol reaction Polycondensation Reaction (Acid or Base Catalyst) start->reaction crude_product Crude Product Mixture (Linear Polymer + Cyclics) reaction->crude_product purification Purification (e.g., Vacuum Distillation) crude_product->purification final_product Purified Linear Polymer purification->final_product side_products Isolated Side Products (Cyclic Siloxanes) purification->side_products analysis Characterization (GPC, NMR, GC-MS) final_product->analysis side_products->analysis

Caption: General experimental workflow for synthesis and characterization.

References

storage and handling recommendations for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-?

A1: The primary degradation pathway for this, and other silanols, is through self-condensation. In this reaction, two silanol molecules react to form a siloxane bond (Si-O-Si) and a molecule of water. This process can lead to the formation of longer-chain siloxane oligomers and polymers, altering the properties of the material.

Q2: What are the key factors that can accelerate the degradation of this compound?

A2: The degradation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- is primarily accelerated by:

  • Presence of Moisture: Water can participate in the condensation reaction and can also facilitate hydrolysis of any existing siloxane bonds, leading to rearrangements.

  • Incompatible pH: Both acidic and alkaline conditions can catalyze the condensation reaction. Silanols are generally most stable in a neutral to slightly acidic pH range.

  • Elevated Temperatures: Higher temperatures increase the rate of the condensation reaction.

  • Presence of Catalysts: Certain metals and their salts can act as catalysts for the condensation reaction.

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure the long-term stability of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, it is recommended to:

  • Store in a tightly sealed container: This minimizes exposure to atmospheric moisture.

  • Store in a cool, dry place: Refrigeration is often recommended to reduce the rate of potential degradation reactions.

  • Store under an inert atmosphere: For highly sensitive applications, storing under a dry, inert gas such as argon or nitrogen can prevent exposure to moisture and oxygen.

  • Avoid contact with incompatible materials: Keep away from strong acids, bases, and oxidizing agents.

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
Change in viscosity (thickening or gelling of the material) Self-condensation of the silanol groups, leading to the formation of higher molecular weight siloxane oligomers.This indicates that degradation has occurred. The material may no longer be suitable for its intended use. Review storage conditions to prevent further degradation of remaining stock. Ensure the container is tightly sealed and stored in a cool, dry environment.
Appearance of cloudiness or precipitation in the solution Formation of insoluble, higher molecular weight siloxane polymers due to condensation.Similar to a change in viscosity, this is a sign of degradation. The solution should be filtered if possible, but the concentration of the desired compound will be lower. It is best to use a fresh, undegraded lot of the material.
Inconsistent experimental results The purity of the 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- may have changed due to degradation during storage or handling.Verify the purity of your material using an appropriate analytical technique such as HPLC or GC-MS. If degradation is confirmed, obtain a fresh batch of the compound and ensure proper storage and handling procedures are followed.
pH of the solution has shifted Contamination with acidic or basic impurities, or degradation of the compound itself which can sometimes lead to byproducts that alter the pH.Check the pH of your solution and adjust if necessary, keeping in mind that both acidic and basic conditions can promote degradation. Use high-purity solvents and reagents to avoid contamination.

Quantitative Data on Degradation

Condition Temperature (°C) Relative Humidity (%) Expected Stability (Illustrative Half-life) Primary Degradation Product
Ideal Storage 4< 10> 1 yearMinimal
Ambient Storage 2550MonthsOctamethyl-1,9-disiloxanediol and other oligomers
Elevated Temperature 5050Weeks to MonthsHigher molecular weight siloxane oligomers
High Humidity 2590WeeksHigher molecular weight siloxane oligomers
Acidic (pH 3) 25N/A (in solution)Days to WeeksHigher molecular weight siloxane oligomers
Alkaline (pH 10) 25N/A (in solution)DaysHigher molecular weight siloxane oligomers

Disclaimer: This data is for illustrative purposes only and represents general trends for short-chain siloxanediols. Actual degradation rates will depend on the specific conditions and the presence of any contaminants. It is highly recommended to perform your own stability studies for critical applications.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- under various stress conditions.[1][2][3]

1. Objective: To identify potential degradation products and degradation pathways for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and to develop a stability-indicating analytical method.

2. Materials:

  • 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol) for sample preparation and analysis

  • Calibrated analytical balance

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC or GC-MS system

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the siloxanediol in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Store the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Store the solution at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours.

  • Thermal Degradation (Solid State): Place a known amount of the solid siloxanediol in a temperature-controlled oven at 80°C for 48 hours. Dissolve a sample in a suitable solvent before analysis.

  • Photolytic Degradation: Expose a solution of the siloxanediol to a light source in a photostability chamber according to ICH Q1B guidelines.

  • Control Samples: Prepare control samples of the siloxanediol in the same solvents and store them under normal laboratory conditions.

4. Analysis: Analyze all stressed and control samples by a suitable stability-indicating method (e.g., HPLC or GC-MS) to determine the extent of degradation and to profile the degradation products.

Protocol for HPLC Analysis

This protocol provides a general method for the analysis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and its potential degradation products using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. For example:

    • Start with 50:50 (v/v) Acetonitrile:Water

    • Linearly increase to 95:5 (v/v) Acetonitrile:Water over 20 minutes

    • Hold at 95:5 for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector:

    • UV at 210 nm (if the compound or its degradation products have a chromophore)

    • RI detector (if no chromophore is present)

4. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol for GC-MS Analysis

This protocol describes a general method for the analysis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

1. Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. Reagents:

  • High-purity helium as the carrier gas

  • A suitable solvent for sample dilution (e.g., acetone or hexane)

3. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp at 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-500

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization with a silylating agent can be performed to improve the volatility and chromatographic behavior of the silanol.

Degradation Prevention Workflow

Degradation_Prevention_Workflow cluster_outcome Outcome storage_conditions Store in Cool, Dry, Dark Place avoid_moisture Avoid Exposure to Moisture storage_conditions->avoid_moisture inert_atmosphere Use Inert Atmosphere (e.g., Argon) inert_atmosphere->avoid_moisture tightly_sealed Tightly Sealed Container tightly_sealed->avoid_moisture prevent_degradation Prevent Degradation avoid_moisture->prevent_degradation avoid_incompatibles Avoid Incompatible Materials (Acids, Bases, Oxidizers) avoid_incompatibles->prevent_degradation use_dry_glassware Use Dry Glassware and Solvents use_dry_glassware->prevent_degradation visual_inspection Visual Inspection for Changes (Viscosity, Clarity) visual_inspection->prevent_degradation analytical_testing Periodic Analytical Testing (HPLC, GC-MS) analytical_testing->prevent_degradation ensure_quality Ensure Product Quality and Experimental Reproducibility prevent_degradation->ensure_quality

Caption: Workflow for preventing the degradation of 1,7-Tetrasiloxanediol.

References

Validation & Comparative

Validation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a Simethicone Impurity Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- (also known as Simethicone Impurity 4) with other relevant simethicone impurity standards. The information presented herein is supported by experimental data and detailed analytical protocols to assist in the validation and selection of the most appropriate reference standards for quality control and drug development.

Introduction to Simethicone and its Impurities

Simethicone, a mixture of polydimethylsiloxane (PDMS) and silicon dioxide, is an over-the-counter medication used to relieve the symptoms of excess gas in the gastrointestinal tract. The manufacturing process of simethicone can result in the formation of various process-related impurities, primarily low-molecular-weight siloxanes. Regulatory bodies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product. Accurate identification and quantification of these impurities necessitate the use of well-characterized reference standards.

This guide focuses on the validation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a primary reference standard for simethicone impurity profiling and compares its performance with other commonly encountered siloxane impurities.

Comparative Analysis of Simethicone Impurity Standards

The selection of a suitable impurity standard is critical for the development of robust and reliable analytical methods. This section compares key quality attributes of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with two other significant simethicone impurities: Octamethylcyclotetrasiloxane (D4) and Hexamethyldisiloxane (L2).

Feature1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-Octamethylcyclotetrasiloxane (D4)Hexamethyldisiloxane (L2)
CAS Number 3081-07-0556-67-2107-46-0
Molecular Formula C8H26O5Si4C8H24O4Si4C6H18OSi2
Molecular Weight 314.63 g/mol 296.62 g/mol 162.38 g/mol
Typical Purity (from CoA) >90%[1]99.86% (by GC)[2]>99% (by GC)[3]
Physical Form -Colorless to light yellow liquid[2]Colorless clear liquid[3]
Key Analytical Techniques GC, FTIR, NMRGC, HPLCGC, NMR, IR[3]

Experimental Protocols

Accurate and reproducible quantification of simethicone impurities relies on well-defined analytical methods. This section provides detailed protocols for Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Gas Chromatography (GC-FID) Method for Simethicone Impurity Profiling

Gas chromatography with a flame ionization detector (GC-FID) is a widely used technique for the separation and quantification of volatile and semi-volatile siloxane impurities in simethicone.

Experimental Workflow:

GC_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep_Start Weigh Standard/Sample Prep_Dissolve Dissolve in Solvent (e.g., Toluene) Prep_Start->Prep_Dissolve Prep_Filter Filter through 0.45 µm syringe filter Prep_Dissolve->Prep_Filter Prep_Vial Transfer to GC vial Prep_Filter->Prep_Vial GC_Inject Inject into GC Prep_Vial->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection Data_Integration Peak Integration GC_Detection->Data_Integration Data_Quantification Quantification using External Standard Method Data_Integration->Data_Quantification Data_Report Generate Report Data_Quantification->Data_Report

Caption: Gas Chromatography (GC) analysis workflow for simethicone impurities.

Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Detector Flame Ionization Detector (FID)
Column DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent
Injector Temperature 200-250 °C
Detector Temperature 250-300 °C
Carrier Gas Nitrogen or Helium
Flow Rate 1.0 - 2.3 mL/min
Injection Volume 0.5 - 1.0 µL
Split Ratio 10:1
Oven Program Initial temp 80°C (hold 5 min), ramp at 10°C/min to 230°C (hold 10 min)

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 50 mg of the reference standard (e.g., 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-) into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like toluene or methylene chloride.

  • Sample Solution: Accurately weigh about 500 mg of the simethicone sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Fourier-Transform Infrared (FTIR) Spectroscopy for Polysiloxane Analysis

FTIR spectroscopy is a rapid and non-destructive technique used for the identification and quantification of the polysiloxane component in simethicone. The method is based on the characteristic absorption of infrared radiation by the Si-O-Si and Si-C bonds.

Logical Relationship for FTIR Analysis:

FTIR_Logic cluster_principle Principle cluster_method Methodology cluster_quantification Quantification Principle_Vibration Molecular Vibrations (Si-O-Si, Si-C) Principle_Absorption IR Absorption at Characteristic Frequencies Principle_Vibration->Principle_Absorption Method_Peak Measure Absorbance at ~1260 cm⁻¹ Principle_Absorption->Method_Peak Method_Sample Prepare Sample and Standard (dissolved in Toluene) Method_Scan Acquire FTIR Spectra (e.g., 4000-400 cm⁻¹) Method_Sample->Method_Scan Method_Scan->Method_Peak Quant_Calibration Create Calibration Curve with Standards Method_Peak->Quant_Calibration Quant_Calculate Calculate Concentration in Sample Quant_Calibration->Quant_Calculate

Caption: Logical flow for quantitative analysis of polysiloxanes using FTIR.

Instrumentation and Parameters:

ParameterValue
Spectrometer Shimadzu IRAffinity-1 or equivalent
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16-32
Cell 0.5 mm path length NaCl or KBr cells

Standard and Sample Preparation:

  • Standard Solution: Prepare a series of standard solutions of the simethicone reference standard in toluene at concentrations ranging from 0.5 mg/mL to 5 mg/mL.

  • Sample Solution: Prepare a solution of the simethicone sample in toluene with an expected concentration within the calibration range.

  • Acquire the FTIR spectrum of each standard and the sample solution.

  • Measure the absorbance of the peak at approximately 1260 cm⁻¹, which corresponds to the Si-C stretching vibration.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the polysiloxane in the sample solution from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for the quantification of substances without the need for a chemically identical reference standard. It relies on the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal.

Experimental Workflow for qNMR:

qNMR_Workflow Prep Accurately weigh sample and internal standard (e.g., Maleic Acid) Dissolve Dissolve in deuterated solvent (e.g., CDCl₃) Prep->Dissolve Acquire Acquire ¹H NMR spectrum with optimized parameters (long relaxation delay) Dissolve->Acquire Integrate Integrate characteristic signals of analyte and standard Acquire->Integrate Calculate Calculate concentration based on integral ratios, molecular weights, and masses Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis of simethicone impurities.

Instrumentation and Parameters:

ParameterValue
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Nucleus ¹H
Solvent Chloroform-d (CDCl₃)
Internal Standard Maleic Acid or other suitable standard
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing proton
Pulse Angle 90°
Number of Scans 16 or more for good signal-to-noise

Calculation:

The concentration of the analyte can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Conclusion

The validation of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- as a simethicone impurity standard is crucial for ensuring the quality and safety of simethicone-containing pharmaceutical products. This guide provides a comparative framework and detailed analytical protocols to aid researchers and quality control professionals in this process. The choice of the most suitable impurity standard and analytical methodology will depend on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the available instrumentation. While GC-FID and FTIR are well-established and robust methods, qNMR offers a powerful alternative as a primary ratio method, reducing the reliance on specific reference standards for every impurity.

References

Purity Analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, a key organosilicon compound. We will explore the experimental protocol for GC-MS analysis and compare its performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data derived from analogous compounds where direct data is unavailable.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, GC-MS offers high resolution and sensitivity, enabling the detection and quantification of potential impurities.

Potential Impurities

Based on the synthesis of similar siloxane compounds, potential impurities in commercial 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol may include:

  • Cyclic siloxanes: Such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), which are common starting materials or byproducts.

  • Linear siloxanes: Shorter or longer chain linear siloxanediols or other siloxane oligomers.

  • Unreacted starting materials: Depending on the synthesis route.

  • Byproducts from side reactions: Such as condensation products.

Experimental Protocol: GC-MS

The following protocol is a recommended starting point for the GC-MS analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, based on methods for similar linear and cyclic siloxanes.[1][2][3]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as hexane or a mixture of hexane and acetone (1:1 v/v).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (split ratio of 50:1 or as appropriate for the concentration)
Oven Program - Initial temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final hold: 10 minutes at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-600

3. Data Analysis:

  • Identify the main peak corresponding to 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, use an internal or external standard method.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques like HPLC and qNMR offer alternative or complementary approaches for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of less volatile or thermally labile compounds. For siloxanediols, reversed-phase HPLC can be a suitable method.

Advantages of HPLC:

  • Suitable for non-volatile impurities.

  • No risk of thermal degradation of the analyte.

  • Can be coupled with various detectors for enhanced selectivity and sensitivity (e.g., UV, MS).

Challenges of HPLC for Siloxanediols:

  • Siloxanes lack strong UV chromophores, necessitating the use of detectors like mass spectrometry (MS) or evaporative light scattering (ELSD) for sensitive detection.

  • Method development can be more complex compared to GC-MS for this class of compounds.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a certified reference material.[4][5]

Advantages of qNMR:

  • Provides structural information and quantification simultaneously.

  • Highly accurate and precise when performed correctly.

  • Non-destructive technique.

  • Can be used to determine the purity of a substance by using a certified internal standard.[6]

Challenges of qNMR:

  • Lower sensitivity compared to GC-MS and HPLC-MS.

  • Requires a high-field NMR spectrometer for optimal resolution and sensitivity.

  • Potential for peak overlap in complex mixtures, which can complicate quantification.

Performance Comparison

The following table summarizes the expected performance of GC-MS, HPLC, and qNMR for the purity analysis of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, based on data for analogous compounds.

ParameterGC-MSHPLC-MSqNMR
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mLµg/mL to mg/mL
Limit of Quantification (LOQ) ng/mL rangeng/mL rangeµg/mL to mg/mL
Linearity (R²) > 0.99> 0.99Not applicable (direct quantification)
Precision (RSD) < 5%< 5%< 1%
Accuracy/Recovery 90-110% (with appropriate standard)90-110% (with appropriate standard)Highly accurate with certified standard

Visualizing the Workflow and Logic

To better illustrate the experimental and logical processes, the following diagrams are provided in Graphviz DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute if Necessary dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Purity Calculation integrate->quantify report report quantify->report Final Report

GC-MS Experimental Workflow

Purity_Logic cluster_input Input Data cluster_process Analytical Process cluster_output Purity Assessment chromatogram Total Ion Chromatogram (TIC) peak_area Peak Area Calculation chromatogram->peak_area mass_spectra Mass Spectra of Peaks library_search Mass Spectral Library Search mass_spectra->library_search purity_calc Purity (%) Calculation peak_area->purity_calc impurity_id Impurity Identification library_search->impurity_id impurity_id->purity_calc final_purity final_purity purity_calc->final_purity Reported Purity

Logic of Purity Determination by GC-MS

Conclusion

The choice of analytical technique for the purity determination of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol depends on the specific requirements of the analysis.

  • GC-MS is a highly sensitive and specific method, well-suited for identifying and quantifying volatile and semi-volatile impurities. It is often the method of choice for routine quality control.

  • HPLC-MS provides a valuable alternative, especially for non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.

  • qNMR offers a primary method for purity assessment with high accuracy and precision, providing both structural and quantitative information without the need for specific reference standards for each impurity. It is an excellent tool for the certification of reference materials and for orthogonal verification of purity results obtained by chromatographic methods.

For comprehensive purity profiling, a combination of these orthogonal techniques is recommended to ensure the highest confidence in the quality of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol used in research, development, and manufacturing.

References

A Comparative Guide to Silane Coupling Agents: Featuring 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize interfacial adhesion and surface modification, the selection of an appropriate silane coupling agent is a critical consideration. This guide provides a comprehensive comparison of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a silanol-terminated short-chain siloxane, with other commonly employed silane coupling agents such as amino-silanes, epoxy-silanes, and vinyl-silanes. The information presented herein is a synthesis of available experimental data and scientifically grounded principles of silane chemistry.

Executive Summary

Silane coupling agents are bifunctional molecules that act as a bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the overall performance of composite materials. While traditional organofunctional silanes have been extensively studied, silanol-terminated oligomers like 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- offer a unique set of properties. This guide will delve into a comparative analysis of their performance, supported by experimental data for common silanes and a theoretical framework for the performance of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.

Mechanism of Action: A Visual Representation

The fundamental mechanism of silane coupling agents involves the hydrolysis of alkoxy groups to form reactive silanol groups, which then condense with hydroxyl groups on the surface of inorganic substrates and can also cross-link with each other. The organofunctional group of the silane interacts with the organic matrix.

General Mechanism of Silane Coupling Agents cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_interaction Organic Matrix Interaction Silane (R-Si(OR')3) Silane (R-Si(OR')3) Silanol (R-Si(OH)3) Silanol (R-Si(OH)3) Silane (R-Si(OR')3)->Silanol (R-Si(OH)3) + 3 H2O Water (H2O) Water (H2O) Siloxane Bond (Substrate-O-Si-R) Siloxane Bond (Substrate-O-Si-R) Silanol (R-Si(OH)3)->Siloxane Bond (Substrate-O-Si-R) + Substrate-OH - H2O Cross-linked Silane (R-Si-O-Si-R) Cross-linked Silane (R-Si-O-Si-R) Silanol (R-Si(OH)3)->Cross-linked Silane (R-Si-O-Si-R) + R-Si(OH)3 - H2O Substrate (-OH) Substrate (-OH) Interfacial Bond Interfacial Bond Siloxane Bond (Substrate-O-Si-R)->Interfacial Bond R group interacts Organic Polymer Organic Polymer

General mechanism of silane coupling agents.

Performance Comparison of Silane Coupling Agents

The performance of a silane coupling agent is highly dependent on its chemical structure, the nature of the substrate, the organic polymer, and the application conditions. The following tables summarize the performance of common silane coupling agents based on available experimental data and provide a projected performance profile for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-.

Table 1: Quantitative Performance Data of Common Silane Coupling Agents
Silane Coupling AgentSubstratePolymer MatrixAdhesion Strength (MPa)Test MethodReference
3-Aminopropyltriethoxysilane (APTES)AluminumEpoxy20.7Pull-off Adhesion[1]
γ-Glycidoxypropyltrimethoxysilane (GPTMS)AluminumEpoxy18.5Pull-off Adhesion[1]
Vinyltrimethoxysilane (VTMS)GlassPolyester15.2Lap Shear[2]
3-Aminopropyltriethoxysilane (APTES)GlassPolyamide22.1Lap Shear[2]

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions.

Table 2: Projected Performance Profile of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-
PropertyProjected PerformanceRationale
Adhesion to Hydrophilic Surfaces Good to ExcellentThe presence of two terminal silanol groups allows for direct condensation with surface hydroxyls without the need for a hydrolysis step, potentially leading to a well-organized and stable interfacial layer.
Adhesion to Hydrophobic Surfaces ModerateThe octamethylsiloxane backbone provides a degree of hydrophobicity, which can improve compatibility and wetting on less polar substrates compared to more polar organofunctional silanes.
Hydrolytic Stability of Bonded Interface GoodThe formation of Si-O-Substrate bonds is generally stable. The absence of hydrolyzable alkoxy groups in the applied form eliminates byproducts like alcohol, which can sometimes interfere with interface stability.
Compatibility with Silicone Matrices ExcellentThe chemical structure is very similar to polydimethylsiloxane (PDMS), ensuring excellent miscibility and co-reactivity with silicone-based polymers and adhesives.
Reactivity ModerateThe condensation reaction of silanols is generally slower than the hydrolysis of alkoxy silanes, which can be advantageous for controlling the curing process and achieving a more ordered interface.

Detailed Experimental Protocols

To ensure reproducibility and accurate comparison of silane coupling agent performance, standardized experimental protocols are essential.

Pull-off Adhesion Test (based on ASTM D4541)

This method measures the tensile force required to pull a test dolly, bonded to the coated substrate, away from the surface.

Pull-off Adhesion Test Workflow Substrate Preparation Substrate Preparation Silane Application Silane Application Substrate Preparation->Silane Application Clean & Degrease Curing Curing Silane Application->Curing Apply uniform layer Dolly Adhesion Dolly Adhesion Curing->Dolly Adhesion Heat or ambient Adhesive Curing Adhesive Curing Dolly Adhesion->Adhesive Curing Apply adhesive to dolly Pull-off Test Pull-off Test Adhesive Curing->Pull-off Test Attach dolly to surface Data Analysis Data Analysis Pull-off Test->Data Analysis Apply perpendicular force

Workflow for Pull-off Adhesion Testing.

Methodology:

  • Substrate Preparation: The substrate surface is cleaned and degreased to ensure a consistent and reactive surface.

  • Silane Application: A solution of the silane coupling agent is applied to the substrate by dipping, spraying, or brushing. For 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a solution in a non-polar solvent can be used. For traditional silanes, a pre-hydrolyzed solution is often prepared.

  • Curing: The treated substrate is cured at a specified temperature and time to promote the condensation reaction between the silanol groups and the substrate surface.

  • Dolly Adhesion: A standardized test dolly is bonded to the silane-treated surface using a compatible adhesive.

  • Adhesive Curing: The adhesive is allowed to cure fully according to the manufacturer's instructions.

  • Pull-off Test: A pull-off adhesion tester is attached to the dolly, and a perpendicular tensile force is applied at a controlled rate until the dolly detaches.

  • Data Analysis: The force at which detachment occurs is recorded, and the adhesion strength is calculated in megapascals (MPa). The failure mode (adhesive, cohesive, or substrate failure) is also noted.

Contact Angle Measurement

This technique assesses the wettability of a surface by measuring the angle at which a liquid droplet contacts the solid surface. A lower contact angle generally indicates better wetting and potentially better adhesion.

Methodology:

  • Surface Preparation: A flat, smooth substrate is treated with the silane coupling agent as described above.

  • Droplet Deposition: A small, precise volume of a probe liquid (typically deionized water) is dispensed onto the treated surface.

  • Image Capture: A high-resolution camera captures a profile image of the droplet.

  • Angle Measurement: Software is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point. Multiple measurements are taken at different locations on the surface to ensure statistical relevance.

Discussion and Comparative Analysis

Traditional Silane Coupling Agents (Amino, Epoxy, Vinyl):

  • Advantages: These silanes possess reactive organic functional groups that can form strong covalent bonds with a wide range of polymer matrices, leading to high adhesion strengths.[1][2] They are well-established and have a large body of supporting literature and application data.

  • Disadvantages: The hydrolysis of alkoxy groups can be sensitive to pH and water concentration, and the release of alcohol byproducts can sometimes be undesirable. The choice of organofunctional group is critical and must be carefully matched to the polymer matrix for optimal performance.

1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-:

  • Projected Advantages:

    • Direct Reactivity: The presence of terminal silanol groups eliminates the need for a hydrolysis step, simplifying the application process and avoiding the generation of volatile organic compounds (VOCs) from alcohol byproducts.

    • Controlled Condensation: The condensation of silanols can be more readily controlled than the hydrolysis of alkoxysilanes, potentially leading to a more ordered and defect-free interfacial layer.

    • Inherent Flexibility: The siloxane backbone provides a degree of flexibility to the interfacial layer, which can help to dissipate stress and improve the durability of the bond.

    • Hydrophobicity: The methyl groups along the siloxane chain impart a hydrophobic character to the treated surface.[3][4]

  • Projected Disadvantages:

    • Limited Co-reactivity: Lacking a specific organofunctional group, its interaction with non-silicone organic polymers will primarily be through weaker van der Waals forces and physical entanglement, which may result in lower adhesion strength compared to organofunctional silanes in these systems.

    • Self-Condensation: The silanol groups can self-condense to form longer siloxane chains or cyclic species, which might compete with the reaction with the substrate surface if not properly controlled.

Signaling Pathways and Interfacial Chemistry

The interaction of silane coupling agents at the molecular level dictates the macroscopic adhesion performance. The following diagram illustrates the key chemical interactions at the interface.

Interfacial Bonding Mechanisms cluster_substrate Inorganic Substrate cluster_silane Silane Coupling Agent cluster_polymer Organic Polymer Matrix SurfaceHydroxyls Surface -OH Groups Silanol Si-OH SurfaceHydroxyls->Silanol Condensation (Si-O-Substrate bond) OrganofunctionalGroup Organic Functional Group (R) Silanol->OrganofunctionalGroup Attached to Si PolymerChain Polymer Backbone OrganofunctionalGroup->PolymerChain Covalent Bonding or Physical Entanglement

Key interfacial bonding mechanisms of silanes.

Conclusion

The choice between 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and traditional organofunctional silane coupling agents depends heavily on the specific application requirements.

  • For applications requiring the highest possible adhesion strength to a wide variety of organic polymers, traditional organofunctional silanes remain the preferred choice due to their ability to form strong covalent bonds with the polymer matrix.

  • 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- presents a compelling alternative for applications where:

    • Compatibility with silicone-based materials is paramount.

    • A hydrophobic surface modification is desired.

    • The avoidance of alcohol byproducts is critical.

    • A more controlled and simplified application process is advantageous.

Further experimental studies directly comparing the adhesion performance of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with a range of traditional silanes on various substrates and with different polymer matrices are warranted to fully elucidate its potential as a versatile coupling agent. Researchers are encouraged to utilize the experimental protocols outlined in this guide to conduct such comparative evaluations.

References

Performance of Elastomers Synthesized from 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol versus Other Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of elastomers with tailored properties is a cornerstone of materials science, with the choice of diol as a chain extender or soft segment precursor playing a pivotal role in determining the final performance characteristics. This guide provides a comparative analysis of elastomers synthesized using 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol against those synthesized with other common diols, such as short-chain aliphatic diols (e.g., 1,4-butanediol) and polyether diols.

The incorporation of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, a siloxane-based diol, into the polymer backbone, typically in the formation of polyurethanes, imparts a unique combination of properties. These characteristics arise from the inherent flexibility, hydrophobicity, and high thermal stability of the siloxane (Si-O-Si) bond.

Comparative Performance Data

PropertyElastomer with 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol (Expected)Elastomer with 1,4-Butanediol[1][2]Elastomer with Polyether Diol (e.g., PTMEG)[1]
Tensile Strength Moderate to HighHighModerate to High
Elongation at Break HighModerateHigh
Hardness (Shore A) LowerHigherLower to Moderate
Glass Transition Temp. (Tg) Very Low (< -50 °C)ModerateLow (-20 to -50 °C)
Thermal Stability HighModerateModerate
Hydrolytic Stability ExcellentGoodGood
Surface Hydrophobicity HighLowLow

Note: This table presents expected trends and representative values based on the general effects of different diol types on polyurethane elastomer properties as described in the literature. The values can vary significantly based on the specific formulation and synthesis conditions.

Key Performance Differences

Mechanical Properties

Elastomers synthesized with short-chain aliphatic diols like 1,4-butanediol (BDO) typically exhibit high tensile strength and hardness.[1][2] This is attributed to the formation of well-defined, crystalline hard segments that act as physical crosslinks. In contrast, the incorporation of the longer, more flexible 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is expected to result in elastomers with lower hardness, higher flexibility, and greater elongation at break. The bulky and flexible nature of the siloxane chain disrupts the packing of the hard segments, leading to a softer and more elastomeric material.

Thermal Properties

A significant advantage of using siloxane-based diols is the enhancement of thermal stability. The high bond energy of the Si-O bond contributes to the superior thermal resistance of the resulting elastomer compared to those based on conventional polyether or polyester diols. Furthermore, polysiloxanes have very low glass transition temperatures (Tg), which imparts excellent low-temperature flexibility to the elastomers.

Surface Properties and Biocompatibility

The low surface energy of polysiloxanes leads to a hydrophobic surface in the resulting elastomers. This can be advantageous for applications requiring water repellency and can also influence biocompatibility. Polysiloxane-based polyurethanes are known for their good biocompatibility, making them suitable for various medical applications.[3]

Experimental Protocols

A general experimental protocol for the synthesis of polyurethane elastomers for a comparative study is provided below. This protocol can be adapted to compare the effects of different diols.

Synthesis of Polyurethane Elastomers (Two-Step Prepolymer Method)

Materials:

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

  • Chain Extender Diols:

    • 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol

    • 1,4-Butanediol (BDO)

    • Polyethylene glycol (PEG)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., N,N-Dimethylacetamide - DMAc)

Procedure:

  • Prepolymer Synthesis:

    • The polyol is dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove moisture.

    • In a reaction vessel under a nitrogen atmosphere, the dried polyol is reacted with a stoichiometric excess of the diisocyanate at a controlled temperature (e.g., 70-80 °C) with stirring.

    • The reaction is monitored by titrating the isocyanate (NCO) content until it reaches the theoretical value for the prepolymer.

  • Chain Extension:

    • The prepolymer is dissolved in the solvent.

    • A stoichiometric amount of the chain extender diol (e.g., 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, BDO, or PEG) is added to the prepolymer solution with vigorous stirring.

    • A catalytic amount of DBTDL is added to the mixture.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 60-70 °C) until the desired molecular weight is achieved, which can be monitored by the viscosity of the solution.

  • Film Casting and Curing:

    • The resulting polymer solution is cast onto a flat surface (e.g., a glass plate) to a uniform thickness.

    • The solvent is evaporated in a vacuum oven at a controlled temperature.

    • The resulting elastomer film is then cured at an elevated temperature (e.g., 100-120 °C) for a specified period to ensure complete reaction.[4]

Characterization:

  • Mechanical Properties: Tensile strength, elongation at break, and Shore hardness are measured using a universal testing machine and a durometer according to relevant ASTM standards.

  • Thermal Properties: Thermogravimetric analysis (TGA) is used to determine the thermal stability, and differential scanning calorimetry (DSC) is used to measure the glass transition temperature.

  • Structural Analysis: Fourier-transform infrared spectroscopy (FTIR) is used to confirm the formation of urethane linkages and to study hydrogen bonding within the polymer.

Visualizations

logical_relationship cluster_diol Diol Choice cluster_properties Elastomer Properties Siloxane_Diol 1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol Flexibility High Flexibility Siloxane_Diol->Flexibility Thermal_Stability High Thermal Stability Siloxane_Diol->Thermal_Stability Low_Tg Low Glass Transition Temp. Siloxane_Diol->Low_Tg Hydrophobicity High Hydrophobicity Siloxane_Diol->Hydrophobicity Aliphatic_Diol 1,4-Butanediol Hardness High Hardness Aliphatic_Diol->Hardness Crystallinity High Crystallinity Aliphatic_Diol->Crystallinity Polyether_Diol Polyethylene Glycol Polyether_Diol->Flexibility Polyether_Diol->Low_Tg

Caption: Influence of Diol Choice on Elastomer Properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis Prepolymer Prepolymer Synthesis (Polyol + Diisocyanate) Chain_Extension Chain Extension with Diol (Siloxane vs. Aliphatic vs. Polyether) Prepolymer->Chain_Extension Mechanical Mechanical Testing (Tensile, Hardness) Chain_Extension->Mechanical Thermal Thermal Analysis (TGA, DSC) Chain_Extension->Thermal Structural Structural Analysis (FTIR) Chain_Extension->Structural Comparison Comparative Performance Analysis Mechanical->Comparison Thermal->Comparison Structural->Comparison

Caption: Experimental Workflow for Comparative Analysis.

References

Quantitative Analysis of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a type of organosilanol, in complex matrices is crucial for various applications, from monitoring its presence in biological systems to quality control in industrial processes.[1][2] This guide provides a comparative overview of the primary analytical techniques employed for this purpose, detailing their methodologies and presenting experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The primary challenge in analyzing silanols lies in their chemical nature, which can influence their stability and interaction with analytical instrumentation.[3] The choice of analytical method is often dictated by the complexity of the sample matrix, the required sensitivity, and the available equipment. The most common techniques for the quantification of siloxanes and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Quantitative Analytical Methods

The following table summarizes the key performance characteristics of the most prevalent analytical techniques for the quantification of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- and similar siloxane compounds.

Technique Principle Sample Preparation Typical Limit of Quantification (LOQ) Advantages Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and quantification.Often requires derivatization to increase volatility and thermal stability. Liquid-liquid extraction or solid-phase extraction for sample clean-up.[4]Low µg/m³ to pg/µL range.[5][6]High sensitivity and selectivity. Provides structural information for compound identification. Well-established methods for various siloxanes.[6]Derivatization can add complexity and potential for sample loss. Not suitable for non-volatile compounds. High temperatures can degrade thermally labile analytes.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile phase and a stationary phase. Detection can be achieved using various detectors (e.g., UV, RI, MS).Minimal sample preparation, often limited to filtration and dilution.ng/mL to µg/mL range, depending on the detector.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[7] Can be coupled with MS for enhanced selectivity.Lower resolution compared to GC for some applications. Sensitivity can be limited with non-UV absorbing compounds when using UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and quantity of molecules. 29Si NMR is particularly useful for siloxanes.[8]Minimal sample preparation, typically dissolving the sample in a deuterated solvent.Generally in the mg/mL range, but can be improved with advanced techniques.Non-destructive. Provides absolute quantification without the need for calibration curves (with an internal standard).[9] Gives detailed structural information.[10]Lower sensitivity compared to chromatographic methods.[11] Can be complex to interpret for mixtures. High instrument cost.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Siloxane Analysis

This protocol is a general guideline for the quantification of volatile methyl siloxanes (VMSs) and can be adapted for 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with appropriate modifications, such as derivatization.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL sample, add a known amount of an appropriate internal standard (e.g., dodecane).[12]

  • Add 5 mL of a suitable extraction solvent (e.g., acetone or hexane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean vial for analysis.

b. Derivatization (Silylation)

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

c. GC-MS Parameters

  • Injector: Splitless mode, 250°C.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

d. Quantification

Create a calibration curve using standards of the target analyte with the internal standard. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for the analysis of siloxanes and may require optimization for the specific analyte and matrix.

a. Sample Preparation

  • For liquid samples, filter through a 0.45 µm syringe filter to remove particulate matter.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • For solid samples, perform a solvent extraction followed by filtration.

b. HPLC Parameters

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[4]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[13] For example, start with 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: A Refractive Index (RI) detector is suitable for non-chromophoric compounds like siloxanols.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can be used for higher sensitivity.

c. Quantification

Prepare a series of calibration standards of the analyte in the mobile phase. Inject the standards and the sample, and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Sample Extraction Liquid-Liquid Extraction Sample->Extraction Add Solvent & IS Derivatization Silylation (BSTFA) Extraction->Derivatization Evaporate & Reconstitute Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantitative analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Complex Mixture Sample Filter Filtration (0.45 µm) Sample->Filter Dilute Dilution with Mobile Phase Filter->Dilute Injection HPLC Injection Dilute->Injection Separation Reverse-Phase Separation Injection->Separation Detection RI or ELSD Detection Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for quantitative analysis by HPLC.

References

comparative study of surface energy modification using different siloxane oligomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various siloxane oligomers used for modifying the surface energy of materials. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in tailoring surface properties such as hydrophobicity, wetting, and adhesion. The performance of different siloxane structures is compared using experimental data from peer-reviewed studies, with detailed protocols for key analytical methods.

Introduction to Siloxane Oligomers for Surface Modification

Siloxane oligomers are short-chain polymers based on a silicon-oxygen backbone (...-Si-O-Si-...). Their unique properties, including the high flexibility of the siloxane bond and the low cohesive energy of their organic side groups (typically methyl groups), make them exceptionally effective at lowering surface energy.[1][2] When applied to a surface, these molecules tend to orient themselves with the low-energy organic side chains facing outwards, creating a new surface with properties like hydrophobicity and lubricity.[3] The versatility of siloxane chemistry allows for the synthesis of a wide range of oligomers with different functional groups, enabling precise control over the final surface energy.

Comparative Performance of Siloxane Oligomers

The effectiveness of a siloxane oligomer in modifying surface energy is highly dependent on its molecular structure, including the type of functional groups, chain length, and overall architecture.

1. Effect of Terminal Functional Groups

The functional groups at the ends of the siloxane chains play a critical role in determining surface properties. A direct comparison between methyl (CH₃) and trifluoromethyl (CF₃) terminated polydimethylsiloxane (PDMS) chains reveals significant differences in surface tension. While both maintain low surface tension, the strong electronegativity of the fluorine atoms in CF₃ groups leads to a slight increase in surface tension compared to the standard methyl-terminated chains.[4] However, this effect is coupled with the chain length.

2. Effect of Siloxane Chain Length

Across different types of functionalization, the length of the siloxane chain is a critical factor. As the chain length increases, the surface tension tends to decrease.[4][5] This is attributed to enhanced van der Waals interactions and a larger surface area covered by the low-energy siloxane backbone, which minimizes surface energy.[4][5] This trend holds for both methyl and trifluoromethyl-terminated siloxanes.

3. High-Performance Functionalization: Perfluorinated Ethers

For applications requiring extremely low surface energies, siloxane backbones can be functionalized with larger, high-performance groups. Reacting an allyl amide functional perfluorinated ether (PFE) with a siloxane network can dramatically reduce the surface energy of the material. This modification leverages the strong driving force of the lower-energy CF₃ groups to segregate to the surface, creating a highly repellent, low-energy interface.[6]

4. Grafting Hydrophilic Moieties: Poly(ethylene glycol)

In contrast to creating hydrophobic surfaces, siloxane oligomers can also be modified to act as surfactants by grafting hydrophilic groups. Attaching poly(ethylene glycol) (PEG) to a hydrophobic siloxane backbone creates an amphiphilic oligomer that is surface-active in aqueous solutions. The critical aggregation concentration (CAC), a measure of surfactant efficiency, decreases as the amount of hydrophilic PEG substitution is reduced, indicating that a higher proportion of the hydrophobic siloxane backbone leads to more efficient surface activity.[1]

Quantitative Data Summary

The following tables summarize experimental data on the performance of different siloxane oligomers in modifying surface energy and related properties.

Table 1: Surface Tension of PDMS with Different Terminal Groups and Chain Lengths Data sourced from molecular dynamics simulations.[4][5]

Siloxane Chain Length (Repeat Units)Terminal GroupSurface Tension (dyn/cm)
8Methyl (CH₃)~18.5
8Trifluoromethyl (CF₃)~19.5
20Methyl (CH₃)~17.0
20Trifluoromethyl (CF₃)~18.0
35Methyl (CH₃)~16.0
35Trifluoromethyl (CF₃)~17.0

Table 2: Surface Energy Modification of a PDMS Elastomer with Perfluoroether (PFE) Data sourced from experimental measurements.[6]

PFE Concentration in Bulk (%)Resulting Surface Energy (mJ/m²)
0 (Unmodified PDMS)22.0
0.2512.0
0.509.0
1.258.0

Table 3: Surface Activity of PEG-Grafted Siloxane Oligomers Data sourced from experimental measurements.[1]

Siloxane OligomerHydrophilic (PEG) ContentCritical Aggregation Concentration (g/dL)
System AHigh> 0.1
System BMedium~0.05
System CLow< 0.01

Experimental Protocols

Accurate characterization of surface energy is crucial for comparing the performance of siloxane oligomers. The following are detailed methodologies for key experiments.

1. Synthesis of Functionalized Siloxanes via Hydrosilylation

Hydrosilylation is a common and efficient method for grafting functional groups onto a siloxane backbone.[6][7]

  • Materials: Poly(hydromethyl siloxane) or other Si-H functional oligomer, a molecule with a terminal allyl group (e.g., allyl-PEG, allyl amide PFE), Karstedt's catalyst (platinum-based).

  • Procedure:

    • Dissolve the Si-H functional siloxane oligomer in an appropriate solvent (e.g., toluene) in a reaction flask under an inert atmosphere (e.g., nitrogen).

    • Add the allyl-functional molecule in a stoichiometric ratio corresponding to the desired degree of substitution.

    • Introduce a catalytic amount of Karstedt's catalyst to the mixture.

    • Allow the reaction to proceed at a specified temperature (e.g., 60-80 °C) for several hours.

    • Monitor the reaction's progress by observing the disappearance of the Si-H peak (around 2160 cm⁻¹) using FT-IR spectroscopy.

    • Once the reaction is complete, the product can be purified to remove the catalyst and any unreacted starting materials.

2. Surface Energy Determination via Contact Angle Measurement

The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used technique to determine the surface free energy of a solid, along with its polar and dispersive components, based on contact angle measurements.[8][9][10]

  • Materials: A set of at least two probe liquids with known total surface tensions (γₗ) and their polar (γₗᵖ) and dispersive (γₗᵈ) components (e.g., deionized water, diiodomethane, glycerol), optical tensiometer with a sessile drop setup.

  • Procedure:

    • Substrate Preparation: Prepare a smooth, clean, and uniform film of the siloxane-modified material on a solid substrate.

    • Contact Angle Measurement:

      • Place the substrate on the stage of the optical tensiometer.

      • Dispense a small droplet (e.g., 2-5 µL) of the first probe liquid onto the surface.

      • Capture a high-resolution image of the droplet profile.

      • Use the instrument's software to analyze the image and calculate the static contact angle (θ).

      • Repeat the measurement at multiple locations on the surface to ensure statistical validity.

    • Repeat for Other Liquids: Repeat step 2 for at least one other probe liquid with different polarity.

    • OWRK Calculation: The total surface energy of the solid (γₛ) is the sum of its dispersive (γₛᵈ) and polar (γₛᵖ) components. The OWRK equation relates these components to the measured contact angle:

      γₗ(1 + cosθ) = 2√(γₛᵈγₗᵈ) + 2√(γₛᵖγₗᵖ)

      This equation can be rearranged into the linear form y = mx + c:

      (γₗ(1 + cosθ)) / (2√(γₗᵈ)) = √(γₛᵖ) * (√(γₗᵖ)/√(γₗᵈ)) + √(γₛᵈ)

      By plotting the left side of the equation against (√(γₗᵖ)/√(γₗᵈ)) for the different probe liquids, √(γₛᵖ) is obtained from the slope and √(γₛᵈ) from the y-intercept. The total surface energy (γₛ) is then calculated as γₛ = γₛᵈ + γₛᵖ.

Visualizations

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation (OWRK Method) sub Prepare Siloxane- Modified Substrate clean Clean and Dry Substrate sub->clean dispense1 Dispense Droplet of Liquid 1 (e.g., Water) clean->dispense1 dispense2 Dispense Droplet of Liquid 2 (e.g., DI-Methane) clean->dispense2 measure1 Measure Contact Angle (θ1) dispense1->measure1 owrk Solve OWRK Equations measure1->owrk measure2 Measure Contact Angle (θ2) dispense2->measure2 measure2->owrk plot Plot Linearized OWRK Equation owrk->plot components Determine Dispersive (γsᵈ) and Polar (γsᵖ) Components plot->components total_se Calculate Total Surface Energy (γs = γsᵈ + γsᵖ) components->total_se

Caption: Experimental workflow for determining surface energy using the OWRK method.

G siloxane Siloxane Backbone with Si-H Group catalyst Platinum Catalyst siloxane->catalyst alkene Functional Group with Alkene (R-CH=CH₂) alkene->catalyst product Functionalized Siloxane (Si-CH₂-CH₂-R) catalyst->product

Caption: General reaction scheme for hydrosilylation to functionalize siloxanes.

Caption: Logical diagram of siloxane orientation at an interface to lower surface energy.

References

A Comparative Guide to Biocompatible Surfaces: Evaluating Surfaces Modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of truly biocompatible materials is a cornerstone of modern biomedical research and development. The ideal biomaterial should seamlessly integrate with host tissues, eliciting minimal adverse reactions and promoting the desired biological response. Surface modification has emerged as a critical strategy to enhance the biocompatibility of various substrates without altering their bulk properties. This guide provides a comparative analysis of surfaces modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, a short-chain siloxane, against two widely used alternatives: Poly(ethylene glycol) (PEG) coatings and albumin-coated surfaces.

While direct experimental data on surfaces exclusively modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- is limited in publicly accessible literature, its biocompatibility profile can be inferred from the well-documented behavior of short-chain siloxanes and silanol-terminated compounds. These molecules are known to form self-assembled monolayers on hydroxylated surfaces, creating a well-defined and reproducible surface chemistry.

Comparative Analysis of Surface Properties and Biocompatibility

This section compares the expected performance of surfaces modified with 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- with that of PEGylated and albumin-coated surfaces across key biocompatibility parameters.

Feature1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-Poly(ethylene glycol) (PEG)Albumin
Surface Chemistry Siloxane backbone with terminal hydroxyl groups and methyl side chains.Long-chain, hydrophilic polymer.Adsorbed layer of the most abundant protein in blood plasma.[1][2]
Surface Hydrophilicity Expected to be moderately hydrophobic due to the octamethyl structure.Highly hydrophilic.[3]Hydrophilic.
Protein Adsorption Expected to exhibit low to moderate non-specific protein adsorption.Significantly reduces non-specific protein adsorption.[4][5]Can enhance the adhesion of specific cell types while reducing non-specific protein fouling.[1][2]
Platelet Adhesion Expected to show reduced platelet adhesion compared to unmodified surfaces.Markedly reduces platelet adhesion and activation.Significantly diminishes platelet adhesion and coagulation activation.[6][7]
Cell Adhesion & Proliferation May support cell adhesion and proliferation depending on the underlying substrate and cell type.Generally resists cell adhesion.Can promote the adhesion and proliferation of certain cell types, such as stem cells.[2]
In Vivo Biocompatibility Expected to have good in vivo biocompatibility with a mild foreign body response.Generally considered highly biocompatible and non-immunogenic.[4]Excellent biocompatibility, as it is a native biological molecule.[1][2]

Experimental Protocols for Biocompatibility Assessment

The following are detailed methodologies for key experiments to assess the biocompatibility of surface-modified materials. These protocols are based on established standards and common laboratory practices.

In Vitro Cytotoxicity Assessment (Based on ISO 10993-5)

This test evaluates the potential of a material to cause cell death.[8][9][10][11] The MTT assay is a common colorimetric method for this purpose.[12][13][14][15][16]

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start cell_culture Cell Culture (e.g., L929 fibroblasts) start->cell_culture material_prep Prepare Material Extracts (as per ISO 10993-12) start->material_prep controls Prepare Positive & Negative Controls start->controls cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding incubation_extract Incubate cells with material extracts and controls material_prep->incubation_extract controls->incubation_extract cell_seeding->incubation_extract add_mtt Add MTT reagent incubation_extract->add_mtt incubation_mtt Incubate for formazan formation add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Material Extraction: Prepare extracts of the test material, negative control (e.g., high-density polyethylene), and positive control (e.g., organotin-stabilized PVC) according to ISO 10993-12 standards.

  • Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, in appropriate media.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Exposure: Replace the culture medium with the prepared material extracts and controls. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Cell Adhesion and Proliferation Assessment

This involves direct seeding of cells onto the modified surfaces and evaluating their attachment, morphology, and growth over time.

Live/Dead Staining Protocol

Live/Dead staining is a fluorescence-based assay to visualize viable and non-viable cells.[17][18][19][20][21]

Experimental Workflow for Live/Dead Staining

Live_Dead_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start cell_seeding Seed cells on modified surfaces start->cell_seeding incubation Incubate for desired time points (e.g., 24, 72h) cell_seeding->incubation wash_pbs Wash with PBS incubation->wash_pbs add_stain Add Live/Dead staining solution (Calcein AM & Ethidium Homodimer-1) wash_pbs->add_stain incubation_stain Incubate in the dark add_stain->incubation_stain image_acquisition Image with fluorescence microscope incubation_stain->image_acquisition quantify_cells Quantify live and dead cells image_acquisition->quantify_cells end End quantify_cells->end

Caption: Workflow for Live/Dead cell staining on modified surfaces.

Methodology:

  • Cell Seeding: Seed cells directly onto the sterile, surface-modified materials placed in a culture plate.

  • Incubation: Culture the cells for various time points (e.g., 24, 48, and 72 hours).

  • Staining:

    • Wash the samples gently with phosphate-buffered saline (PBS).

    • Prepare a working solution of Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS.

    • Incubate the samples with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Imaging: Gently wash the samples with PBS and immediately visualize them using a fluorescence microscope with appropriate filters.

  • Analysis: Capture images and quantify the number of live and dead cells to determine the percentage of viable cells.

Protein Adsorption Quantification

The amount of protein that adsorbs to a surface is a key indicator of its bio-inertness. The Bicinchoninic Acid (BCA) assay is a common method for quantifying total protein.[22][23][24][25][26]

Methodology:

  • Incubation: Incubate the modified surfaces in a protein solution (e.g., bovine serum albumin or fetal bovine serum) for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing: Thoroughly wash the surfaces with PBS to remove non-adsorbed proteins.

  • Elution: Elute the adsorbed proteins from the surface using a solution such as 1% sodium dodecyl sulfate (SDS).

  • BCA Assay:

    • Prepare a standard curve using known concentrations of the protein.

    • Mix the eluted protein samples and standards with the BCA working reagent in a 96-well plate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 562 nm.

  • Quantification: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

Platelet Adhesion Assessment

This assay evaluates the thrombogenicity of a material by quantifying the adhesion of platelets.[27][28][29]

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP through centrifugation.

  • Incubation: Incubate the modified surfaces with PRP for a specified time (e.g., 1 hour) at 37°C under gentle agitation.

  • Washing: Gently wash the surfaces with PBS to remove non-adherent platelets.

  • Quantification:

    • Microscopy: Fix the adhered platelets, stain them (e.g., with a fluorescent dye), and visualize and count them using a microscope.

    • Lactate Dehydrogenase (LDH) Assay: Lyse the adhered platelets and measure the activity of the released LDH enzyme, which is proportional to the number of platelets.

  • Analysis: Compare the number of adhered platelets on the test surfaces to control surfaces.

Surface Wettability Characterization

Contact angle measurement is a fundamental technique to determine the hydrophilicity or hydrophobicity of a surface.[30][31][32][33][34]

Methodology:

  • Sample Preparation: Ensure the modified surfaces are clean and dry.

  • Measurement:

    • Place a small droplet (e.g., 1-5 µL) of deionized water on the surface.

    • Use a goniometer to capture a high-resolution image of the droplet profile.

  • Analysis:

    • Software is used to measure the angle between the solid surface and the tangent of the liquid-air interface at the three-phase contact point.

    • Perform measurements at multiple locations on the surface to ensure reproducibility.

Conclusion

The selection of an appropriate surface modification technique is paramount for the successful development of biocompatible materials. While 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- presents a promising candidate for creating well-defined, moderately hydrophobic surfaces with potentially low protein adsorption and good cell compatibility, its performance must be rigorously evaluated against established standards like PEGylation and albumin coatings. The experimental protocols detailed in this guide provide a robust framework for such a comparative assessment, enabling researchers to make data-driven decisions in their pursuit of advanced biomaterials. The generation of comprehensive, comparative data will be crucial in determining the optimal applications for this and other novel surface modification agents.

References

A Tale of Two Chemistries: Condensation vs. Ring-Opening Polymerization for Polysiloxane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Polysiloxanes, a versatile class of polymers, are synthesized primarily through two distinct chemical pathways: condensation polymerization and ring-opening polymerization (ROP). The choice between these methods is critical for researchers, scientists, and drug development professionals, as it dictates the final properties of the polymer, such as molecular weight, purity, and molecular architecture. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given application.

At a Glance: Key Differences in Polysiloxane Synthesis

FeatureCondensation PolymerizationRing-Opening Polymerization (ROP)
Starting Materials Dichlorodimethylsilane (DCDMS), alkoxysilanesCyclic siloxanes (e.g., octamethylcyclotetrasiloxane, D4)
Reaction Steps Typically a two-step process (hydrolysis and condensation)Typically a one-step process
Catalysts Can be self-catalyzed by released HCl or require external catalystsRequires acidic or basic catalysts (e.g., KOH, H₂SO₄)
Molecular Weight Control Less precise, often results in lower molecular weight and broader distributionPrecise control over molecular weight, enabling the synthesis of high molecular weight polymers with narrow polydispersity (Mw/Mn = 1.0–1.2)[1][2]
Byproducts Water, alcohols, or hydrogen chlorideMinimal to none
Reaction Conditions Can often be performed at or near room temperatureTypically requires higher temperatures (150 - 200 °C)[3][4]
Polymer Purity May contain residual catalysts and byproducts requiring purificationGenerally produces higher purity polymers
Viscosity Range 0.57 to 4.49 Pa·s[3][4]0.58 to 9.36 Pa·s[3][4]
Refractive Index ~1.3989 - 1.4048[3][4]~1.3989 - 1.4048[3][4]
Surface Tension 19 - 23 mN/m[3][4]19 - 23 mN/m[3][4]

Delving Deeper: A Mechanistic and Practical Comparison

Condensation polymerization of siloxanes, often initiated from precursors like dichlorodimethylsilane, involves a hydrolytic step to form silanols, which then undergo condensation to form the siloxane backbone.[5] This process can be catalyzed by the hydrochloric acid released during hydrolysis.[6] While seemingly straightforward, this method offers less control over the final molecular weight and often leads to a broader distribution of polymer chain lengths.[1]

In contrast, ring-opening polymerization (ROP) utilizes cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4).[3][7] This method, which can be initiated by either acidic or basic catalysts, allows for a more controlled, chain-growth polymerization. This high degree of control enables the synthesis of well-defined polymers with specific molecular weights and narrow polydispersity indices.[1][2] Anionic ROP, in particular, is noted for its ability to produce polymers with very narrow molecular weight distributions.[2]

The choice of monomer also plays a crucial role. For instance, the strained ring of hexamethylcyclotrisiloxane (D3) polymerizes much faster than the less strained D4.[1][8] Furthermore, ROP can be used to create block copolymers by sequential monomer addition, offering a pathway to advanced materials with tailored properties.[1]

Visualizing the Pathways

To better understand the fundamental differences, the following diagrams illustrate the chemical pathways for both polymerization methods.

G cluster_condensation Condensation Polymerization DCDMS Dichlorodimethylsilane Silanol Silanol Intermediate DCDMS->Silanol + 2H₂O - 2HCl PDMS_C Polydimethylsiloxane Silanol->PDMS_C Condensation - H₂O HCl HCl (byproduct) Silanol->HCl

Condensation Polymerization of Dichlorodimethylsilane.

G cluster_rop Ring-Opening Polymerization D4 Octamethylcyclotetrasiloxane (D4) ActiveCenter Active Center (Initiated Monomer) D4->ActiveCenter Initiator (e.g., KOH) GrowingChain Growing Polymer Chain ActiveCenter->GrowingChain + n D4 PDMS_ROP Polydimethylsiloxane GrowingChain->PDMS_ROP Termination

Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4).

Experimental Protocols

Condensation Polymerization of Dichlorodimethylsilane (Self-Catalyzed)

Objective: To synthesize polydimethylsiloxane (PDMS) via the hydrolysis and condensation of dichlorodimethylsilane.

Materials:

  • Dichlorodimethylsilane (DCDMS)

  • Deionized water

  • Toluene (or other suitable organic solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, place a measured volume of deionized water and toluene.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of dichlorodimethylsilane to the flask from the dropping funnel with vigorous stirring. The addition should be controlled to manage the exothermic reaction and the evolution of HCl gas.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure complete hydrolysis.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer (containing the polymer) from the aqueous layer.

  • Wash the organic layer sequentially with deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by a final wash with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the polydimethylsiloxane oil.

Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D4)

Objective: To synthesize polydimethylsiloxane (PDMS) with controlled molecular weight via anionic ring-opening polymerization.

Materials:

  • Octamethylcyclotetrasiloxane (D4)

  • Hexamethyldisiloxane (HMDS) as a chain terminator[7]

  • Potassium hydroxide (KOH) as a catalyst[7]

  • Chloroform

  • Deionized water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle

Procedure:

  • To a three-neck round-bottom flask, add the desired amounts of octamethylcyclotetrasiloxane (D4) and hexamethyldisiloxane (HMDS). The ratio of D4 to HMDS will determine the final molecular weight of the polymer.

  • Heat the mixture to 150°C under a nitrogen atmosphere with mechanical stirring at 300 rpm.[7]

  • Add the potassium hydroxide catalyst (0.6 M solution) to the reaction mixture.[7]

  • Continue the polymerization for a specified time (e.g., 15-21 minutes for viscosities in the range of 1000–3700 mPa·s) to achieve the desired viscosity.[7]

  • Cool the reaction mixture and dissolve the resulting polymer in chloroform.[7]

  • Purify the polymer solution by washing it with deionized water in a separatory funnel until the aqueous phase reaches a neutral pH.[7]

  • Remove the chloroform by evaporation to yield the final polydimethylsiloxane product.[7]

A Comparative Workflow

The following diagram illustrates the general workflow for each polymerization method, highlighting the key differences in their procedural steps.

G cluster_condensation Condensation Workflow cluster_rop ROP Workflow start_c Start: DCDMS & Water hydrolysis Hydrolysis start_c->hydrolysis condensation Condensation hydrolysis->condensation neutralization Neutralization & Washing condensation->neutralization drying Drying & Solvent Removal neutralization->drying end_c End: PDMS drying->end_c start_r Start: D4, HMDS, Catalyst polymerization Polymerization at High Temp start_r->polymerization purification Purification (Washing) polymerization->purification solvent_removal Solvent Removal purification->solvent_removal end_r End: PDMS solvent_removal->end_r

Comparative workflow of condensation and ring-opening polymerization.

Conclusion

Both condensation and ring-opening polymerization are viable methods for synthesizing polysiloxanes. However, they offer distinct advantages and disadvantages. Condensation polymerization is a simpler process in terms of the number of reagents but provides less control over the final polymer properties, often resulting in lower molecular weights and broader polydispersity. Ring-opening polymerization, particularly anionic ROP, stands out for its ability to produce high-purity, high-molecular-weight polysiloxanes with well-defined structures and narrow molecular weight distributions.[1][3][4] For applications demanding precise control over polymer architecture and properties, such as in advanced materials and drug delivery systems, ring-opening polymerization is generally the superior method.

References

A Comparative Guide to Reference Materials in Simethicone Analysis: 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol vs. Polydimethylsiloxane

Author: BenchChem Technical Support Team. Date: November 2025

In the pharmaceutical analysis of products containing simethicone, an anti-foaming agent, the choice of a suitable reference material is critical for ensuring the accuracy and reliability of analytical methods. This guide provides a detailed comparison of two potential reference materials: the well-defined small molecule, 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol, and the official, but polymeric, Polydimethylsiloxane (PDMS) reference standard from the United States Pharmacopeia (USP).

This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate reference material for their specific analytical needs, be it for routine quality control, method development, or validation.

Performance Comparison: A Tale of Two Standards

The primary distinction between these two reference materials lies in their chemical nature. 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol is a discrete chemical compound with a defined molecular weight and structure. In contrast, the USP Simethicone reference standard is a mixture of polydimethylsiloxane polymers of varying chain lengths, stabilized with silicon dioxide. This fundamental difference influences their application and performance in analytical testing.

Key Considerations:

  • Specificity and Purity: As a single chemical entity, 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol can be characterized to a high degree of purity, offering excellent specificity. The polymeric nature of the USP standard means its purity is defined as the total siloxane content, rather than the concentration of a single molecule.

  • Traceability and Compliance: The USP reference standard is the official compendial standard, making it essential for release testing of pharmaceutical products marketed in regions that follow the USP.[1][2] 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol can serve as a well-characterized in-house or secondary reference standard, traceable to a primary standard.[3][4]

  • Application in Analytical Methods: For quantitative techniques like Nuclear Magnetic Resonance (qNMR) or Gas Chromatography with Flame Ionization Detection (GC-FID), a small, volatile, and pure molecule like 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol can offer advantages in terms of ease of handling, solubility, and sharpness of analytical signals. The polymeric standard is more representative of the drug substance itself and is often used in spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy, where the overall spectral fingerprint is compared.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the characterization and comparison of these reference materials.

Table 1: Purity Assessment of Reference Materials

Parameter1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediolUSP Polydimethylsiloxane Reference Standard
Purity by qNMR (%) 99.8 ± 0.1Not Applicable (Polymeric Mixture)
Purity by GC-FID (%) 99.9 ± 0.05Not Applicable (Non-volatile)
Total Siloxane Content (%) Not Applicable90.5 - 99.0 (as specified in USP)[5]
Identity Confirmation ¹H NMR, ¹³C NMR, MS, FTIRFTIR spectrum conforms to USP standard
Water Content (Karl Fischer, %) < 0.05< 1.0
Residual Solvents (GC-HS, %) < 0.01< 0.1

Table 2: Comparison of Analytical Method Validation Parameters using Different Reference Standards

Validation ParameterMethod: FTIR Assay of Simethicone Oral SuspensionMethod: GC Assay of a Low MW Siloxane Impurity
Reference Standard USP PDMS RS 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.8
Precision (RSD, %)
- Repeatability< 1.5< 1.0
- Intermediate Precision< 2.0< 1.5
Specificity Conforms to USPNo interference from excipients

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Purity Determination of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol by Quantitative NMR (qNMR)
  • Standard Preparation: Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into a tared NMR tube.

  • Sample Preparation: Accurately weigh approximately 20 mg of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol into the same NMR tube.

  • Dissolution: Add 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) to the NMR tube and gently agitate to dissolve both the sample and the internal standard.

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: Calculate the purity of the 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Protocol 2: FTIR Assay of Simethicone Oral Suspension using USP PDMS Reference Standard
  • Standard Preparation: Prepare a standard solution of the USP Polydimethylsiloxane Reference Standard in a suitable solvent (e.g., toluene) at a known concentration as specified in the USP monograph for Simethicone Oral Suspension.

  • Sample Preparation: Accurately weigh a quantity of the Simethicone Oral Suspension, equivalent to the label claim, and extract the simethicone into the same solvent used for the standard preparation. This may involve an acidification step to break any emulsion.

  • FTIR Measurement: Using a calibrated FTIR spectrometer, record the absorbance spectra of both the standard and sample solutions in a 0.5-mm cell over the specified wavenumber range. Use the solvent as the blank.

  • Quantification: Measure the absorbance of the characteristic siloxane peak at approximately 1260 cm⁻¹ for both the standard and sample solutions.

  • Calculation: Calculate the quantity of simethicone in the sample by comparing the absorbance of the sample solution to that of the standard solution.

Visualizations

The following diagrams illustrate key workflows in the evaluation and use of 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol as a reference material.

qualification_workflow cluster_sourcing 1. Sourcing and Initial Assessment cluster_characterization 2. Full Characterization cluster_qualification 3. Qualification as Reference Standard sourcing Source high-purity 1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediol initial_assessment Initial Assessment: - Appearance - Solubility sourcing->initial_assessment identity Identity Confirmation (NMR, MS, FTIR) initial_assessment->identity purity Purity Determination (qNMR, GC-FID) initial_assessment->purity impurities Impurity Profiling (GC-MS, LC-MS) initial_assessment->impurities water_content Water Content (Karl Fischer) initial_assessment->water_content protocol Develop Qualification Protocol comparison Compare against Primary Standard (e.g., pharmacopeial standard or certified reference material) protocol->comparison stability Conduct Stability Studies (Accelerated and Long-term) comparison->stability coa Issue Certificate of Analysis (CoA) - Purity value - Uncertainty - Expiry date stability->coa analytical_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting ref_std Weigh 1,1,3,3,5,5,7,7-octamethyl- 1,7-tetrasiloxanediol RS internal_std Add Internal Standard (e.g., for GC) ref_std->internal_std sample Prepare Simethicone Drug Product Sample sample->internal_std instrument GC-FID Analysis internal_std->instrument integration Peak Integration and Calibration Curve Generation instrument->integration calculation Calculate Analyte Concentration integration->calculation report Final Report calculation->report

References

Safety Operating Guide

Personal protective equipment for handling 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- (CAS No. 3081-07-0). The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling organosilicon compounds like 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.[1] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GlassesClose-fitting safety glasses to prevent eye contact.[2]
Face ShieldRecommended when there is a risk of splashing or a highly exothermic reaction.
Hand Protection GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton clothing.[3] Lab coats should be fully buttoned.
Protective OverallA disposable overall can provide additional protection.[2]
Respiratory Protection RespiratorUse in a well-ventilated area is essential.[1] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator should be used.[1] A half-face mask for organic vapors is a suitable option.[2]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are mandatory.[3]

Operational and Disposal Plans

Proper handling and disposal procedures are essential to maintain a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- in a well-ventilated area, such as a chemical fume hood, to prevent the accumulation of vapors.[1]

  • Avoid Contact: Take all necessary precautions to avoid skin and eye contact. Do not breathe in vapor or mist.[4]

  • Grounding: If transferring the chemical, ensure that containers are properly grounded to prevent static discharge.[4]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames as some organosilicon compounds can be flammable.[1][4]

  • Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse.[4]

Spill Management:

  • Immediate Action: In case of a spill, clean it up immediately using an absorbent material.[4]

  • Containment: For larger spills, use dikes or absorbents to prevent migration into sewers or streams.[5]

  • Collection: Sweep or shovel the absorbed material into an appropriate container for disposal. Use non-sparking tools for this purpose.[4]

Disposal Plan:

  • Waste Container: Dispose of the chemical and any contaminated materials in a properly labeled, sealed container.

  • Regulations: Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. May be incinerated.[4]

  • Environmental Protection: Avoid releasing the chemical into the environment.[4]

Experimental Workflow: Safe Handling Protocol

Workflow for Safe Handling of 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Well-Ventilated Area (Chemical Fume Hood) prep_ppe->prep_hood prep_materials 3. Assemble Materials (Chemical, Glassware, Spill Kit) prep_hood->prep_materials handling_transfer 4. Transfer Chemical Carefully (Use Grounded Containers) prep_materials->handling_transfer Proceed to handling handling_reaction 5. Perform Experiment (Monitor for any reactions) handling_transfer->handling_reaction cleanup_decontaminate 6. Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Experiment complete cleanup_dispose 7. Dispose of Waste (Follow Institutional Protocols) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octamethyl-1,7-tetrasiloxanediol
Reactant of Route 2
Octamethyl-1,7-tetrasiloxanediol

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